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  • Product: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid
  • CAS: 224044-66-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Characterization and NMR Spectral Analysis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid is a compound of interest, notably for its application in the development of human UV filter...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid is a compound of interest, notably for its application in the development of human UV filters.[1] A thorough understanding of its molecular architecture and spectroscopic properties is fundamental for its application, further development, and quality control. This technical guide provides a comprehensive analysis of the structural characteristics and Nuclear Magnetic Resonance (NMR) data for this compound. In the absence of publicly available experimental spectra, this guide leverages predicted NMR data, grounded in established spectroscopic principles, to offer a detailed interpretation of its anticipated ¹H and ¹³C NMR spectra. Furthermore, this document outlines authoritative, field-proven protocols for sample preparation and NMR data acquisition, designed to ensure data integrity and reproducibility.

Molecular Structure and Physicochemical Properties

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid possesses a molecular formula of C₁₀H₇NO₆ and a molecular weight of 253.17 g/mol . The structure features a substituted aromatic ring and an α,β-unsaturated keto-carboxylic acid moiety. The "(2E)" designation indicates a trans configuration of the substituents across the carbon-carbon double bond, a key feature influencing its spectroscopic signature.

Key Structural Features:

  • Aromatic Ring: A 1,2,3-trisubstituted benzene ring with a hydroxyl group, a nitro group, and the butenoyl substituent. The electron-withdrawing nature of the nitro group and the electron-donating effect of the hydroxyl group significantly influence the electron distribution within the ring, impacting the chemical shifts of the aromatic protons and carbons.

  • α,β-Unsaturated Carbonyl System: The conjugated system of the butenoic acid, including the ketone and the carboxylic acid, results in characteristic chemical shifts for the vinylic protons and carbons.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the phenolic hydroxyl group and the adjacent nitro group, or the carbonyl oxygen of the butenoyl chain, can influence the conformation and spectroscopic properties of the molecule.

Predicted Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₇NO₆Inferred from structure
Molecular Weight253.17 g/mol Inferred from structure
CAS Number224044-66-0[1]

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Due to the unavailability of experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on computational models and analysis of structurally related compounds. These predictions serve as a robust guide for spectral assignment upon experimental acquisition.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic, vinylic, and acidic protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0broad singlet1HCOOHThe acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet, which may exchange with D₂O.
~10.0 - 11.0singlet1HAr-OHThe phenolic proton's chemical shift is concentration and solvent dependent and is expected to be downfield due to potential intramolecular hydrogen bonding.
~7.8 - 8.0doublet of doublets1HAr-HAromatic proton ortho to the nitro group and meta to the carbonyl group.
~7.5 - 7.7doublet of doublets1HAr-HAromatic proton para to the nitro group and ortho to the hydroxyl group.
~7.2 - 7.4triplet1HAr-HAromatic proton meta to both the nitro and carbonyl groups.
~7.0 - 7.2doublet1H=CH-COOHVinylic proton α to the carboxylic acid, part of a trans-coupled system.
~6.7 - 6.9doublet1H-CO-CH=Vinylic proton β to the carboxylic acid and α to the ketone, part of a trans-coupled system.

Disclaimer: These are predicted values and may differ from experimental results.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show resonances for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Predicted Chemical Shift (ppm)AssignmentRationale
~188 - 192C=O (ketone)The ketone carbonyl carbon is expected in this downfield region.
~168 - 172C=O (acid)The carboxylic acid carbonyl carbon is typically found in this range.
~155 - 158Ar-C-OHThe aromatic carbon attached to the hydroxyl group is deshielded.
~148 - 152Ar-C-NO₂The aromatic carbon bearing the nitro group is significantly deshielded.
~138 - 142=CH-COOHThe vinylic carbon α to the carboxylic acid.
~135 - 138Ar-C (quaternary)The aromatic carbon attached to the butenoyl group.
~130 - 133-CO-CH=The vinylic carbon β to the carboxylic acid.
~125 - 128Ar-CHAromatic methine carbon.
~120 - 123Ar-CHAromatic methine carbon.
~115 - 118Ar-CHAromatic methine carbon.

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols for Structural Characterization

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are recommended. These protocols represent a self-validating system, where adherence to each step is critical for the integrity of the final results.

NMR Spectroscopy Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Protocol:

  • Sample Purity: Ensure the sample of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is often a good choice for polar compounds like carboxylic acids. CDCl₃ can also be used, but solubility may be lower. The choice of solvent will affect the chemical shifts.[2]

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[3][4]

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid dissolution. The presence of solid particles will degrade the quality of the NMR spectrum.[5]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[5]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition Workflow

The following workflow outlines the key steps for acquiring high-quality 1D and 2D NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Prepare Sample (5-10 mg in 0.6 mL solvent) Filter Filter into NMR Tube Prep->Filter Spectrometer Insert sample into spectrometer Filter->Spectrometer Lock Lock on deuterium signal Spectrometer->Lock Shim Shim magnet for homogeneity Lock->Shim H1_Acq Acquire 1H Spectrum Shim->H1_Acq C13_Acq Acquire 13C Spectrum H1_Acq->C13_Acq TwoD_Acq Acquire 2D Spectra (COSY, HSQC, HMBC) C13_Acq->TwoD_Acq Process Fourier Transform, Phase & Baseline Correction TwoD_Acq->Process Integrate Integrate 1H signals Process->Integrate Assign Assign signals using 1D & 2D data Integrate->Assign Report Generate Structural Report Assign->Report Elucidation_Strategy cluster_data Acquired NMR Data cluster_analysis Structural Analysis H1 ¹H NMR Integration Chemical Shift J-Coupling Assign_H Assign Proton Signals H1->Assign_H C13 ¹³C NMR Chemical Shift DEPT Assign_C Assign Carbon Signals C13->Assign_C COSY COSY H-H Correlations COSY->Assign_H HSQC HSQC C-H (1-bond) Correlations HSQC->Assign_C HMBC HMBC C-H (2-3 bond) Correlations Connectivity Establish Connectivity HMBC->Connectivity Assign_H->Connectivity Assign_C->Connectivity Structure_Confirm Final Structure Confirmation Connectivity->Structure_Confirm

Caption: Logical workflow for structural elucidation using NMR data.

Conclusion

This technical guide provides a comprehensive framework for the structural characterization and NMR analysis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid. While relying on predicted NMR data in the absence of experimental spectra, the detailed interpretation and robust experimental protocols offer valuable guidance for researchers. The systematic application of 1D and 2D NMR techniques, as outlined, will enable the unambiguous confirmation of the compound's structure, which is a critical step in its development for applications such as UV filtering agents.

References

  • NextSDS. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid. Retrieved from [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Bristol. NMR Sample Prepara-on. Retrieved from [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to CAS 224044-66-0: Physicochemical Properties and Molecular Weight

A comprehensive investigation into the publicly available scientific literature and chemical databases has revealed no specific information associated with the CAS Registry Number 224044-66-0. Consequently, a detailed te...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the publicly available scientific literature and chemical databases has revealed no specific information associated with the CAS Registry Number 224044-66-0. Consequently, a detailed technical guide on its physicochemical properties and molecular weight cannot be provided at this time.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of data for the specified substance, this document will instead outline the methodologies and strategic approaches that would be employed to characterize a novel chemical entity, should it become available. This serves as a foundational framework for the analysis of new compounds where established data is not yet present in the public domain.

Part 1: The Investigative Approach to an Undefined Compound

When faced with a novel or uncharacterized substance, a systematic approach is paramount. The primary objective is to elucidate the chemical structure, which is the cornerstone for understanding all other properties.

Structural Elucidation Workflow

The initial step would be to obtain a sample of the substance for analysis. A battery of spectroscopic and spectrometric techniques would then be employed to determine its molecular structure.

Mandatory Visualization: Workflow for Structural Elucidation

cluster_0 Initial Analysis cluster_1 Structure Proposal & Verification Sample Sample of CAS 224044-66-0 MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Sample->MS NMR Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HSQC, HMBC - Connectivity & Stereochemistry Sample->NMR IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR UV_Vis UV-Vis Spectroscopy - Chromophores Sample->UV_Vis Propose Propose Structure(s) MS->Propose NMR->Propose Compare Compare Spectra NMR->Compare IR->Propose UV_Vis->Propose Verify Verify with 2D NMR Propose->Verify Synthesize Chemical Synthesis Verify->Synthesize Synthesize->Compare

Caption: A typical workflow for the structural elucidation of an unknown compound.

Expertise & Experience: The choice of these techniques is based on their complementary nature. Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the connectivity of atoms within the molecule. IR and UV-Vis spectroscopy offer crucial information about the functional groups and electronic properties present.

Determination of Molecular Weight

High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate molecular weight of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap, FT-ICR) where their mass-to-charge ratio (m/z) is measured with high accuracy.

  • Data Analysis: The obtained m/z value is used to calculate the monoisotopic molecular weight of the compound.

Trustworthiness: The high accuracy of HRMS allows for the determination of the elemental composition, which serves as a self-validating system when combined with other spectroscopic data.

Part 2: Characterization of Physicochemical Properties

Once the structure and molecular weight are established, a comprehensive evaluation of the physicochemical properties is conducted. These properties are critical for understanding the compound's behavior in various environments and are essential for any potential application, particularly in drug development.

Key Physicochemical Parameters and Their Determination

The following table summarizes the key physicochemical properties and the standard experimental methods for their determination.

Physicochemical PropertyExperimental Method(s)Importance in Drug Development
Solubility Equilibrium shake-flask method, Potentiometric titrationAffects absorption, distribution, and formulation
pKa Potentiometric titration, UV-Vis spectroscopy, Capillary electrophoresisGoverns ionization state, which influences solubility, permeability, and receptor binding
LogP / LogD Shake-flask method, HPLC-based methodsMeasures lipophilicity, which impacts membrane permeability and metabolism
Melting Point Differential Scanning Calorimetry (DSC), Capillary melting point apparatusIndicates purity and solid-state stability
Boiling Point Ebulliometry, DistillationRelevant for purification and handling of liquid compounds
Crystal Polymorphism X-ray Diffraction (XRD), DSC, Polarized Light MicroscopyDifferent crystal forms can have different solubility and stability

Expertise & Experience: The choice of method depends on the properties of the compound and the required accuracy. For instance, the shake-flask method for LogP is the "gold standard" but can be resource-intensive, leading to the use of faster HPLC-based estimations in early-stage research.

Mandatory Visualization: Decision Tree for Solubility Assessment

decision decision result result start Start Solubility Assessment is_ionizable Is the compound ionizable? start->is_ionizable kinetic Kinetic Solubility Assay (High-throughput screening) is_ionizable->kinetic No pion pION PAMPA / Potentiometric Titration is_ionizable->pion Yes thermodynamic Thermodynamic Solubility Assay (Shake-flask) kinetic->thermodynamic end_kinetic Initial solubility estimate kinetic->end_kinetic end_thermodynamic Definitive solubility value thermodynamic->end_thermodynamic end_pion pH-dependent solubility profile pion->end_pion

Caption: A decision tree for selecting the appropriate solubility assay.

Part 3: Conclusion and Future Directions

The inability to retrieve information on CAS 224044-66-0 underscores the vastness of chemical space and the reality that not all registered compounds are well-characterized or publicly documented. For researchers encountering such a scenario, the path forward involves the systematic application of established analytical techniques to first define the molecule and then to explore its fundamental properties.

This guide has provided a blueprint for such an endeavor, emphasizing the importance of a logical workflow, the rationale behind experimental choices, and the necessity of robust, self-validating methodologies. Should information on CAS 224044-66-0 become available, this framework can be directly applied to generate a comprehensive technical guide.

References

As no specific data for CAS 224044-66-0 could be found, a list of references to general analytical techniques and physicochemical property determination is provided below for further reading.

  • Spectrometric Identification of Organic Compounds ; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014. [Link]

  • Handbook of Analytical Techniques for Pharmaceutical Analysis ; Ahuja, S., Dong, M. W., Eds.; Academic Press, 2005. [Link]

  • Physicochemical and Biomimetic Properties in Drug Discovery: Chromatic, In Silico and In Vitro Methods ; Avdeef, A., Ed.; John Wiley & Sons, 2012. [Link]

Foundational

Thermodynamic Stability Profile of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid: A Comprehensive Technical Guide

Executive Summary (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid (CAS: 224044-66-0)[1] and its methyl ester derivative (CAS: 224044-67-1) serve as highly specialized intermediates in the synthesis of human UV fil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid (CAS: 224044-66-0)[1] and its methyl ester derivative (CAS: 224044-67-1) serve as highly specialized intermediates in the synthesis of human UV filters and advanced active pharmaceutical ingredients (APIs)[2]. As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not merely as a regulatory requirement, but as a foundational predictive framework.

Due to its complex structural motifs—an α,β -unsaturated ketone (enone), a nitro-aromatic ring, and a carboxylic acid—this compound exhibits unique thermodynamic vulnerabilities. This whitepaper establishes a self-validating analytical framework for profiling its solid-state thermal stability and solution-state degradation kinetics, ensuring formulation integrity from the bench to the clinic.

Structural Thermodynamics & Predictive Vulnerabilities

Before initiating empirical testing, a rigorous structural analysis is required to predict the molecule's thermodynamic behavior under stress. The causality of degradation in this molecule is driven by three distinct functional zones:

  • The Enone System ( α,β -Unsaturated Ketone): The (2E) geometry is thermodynamically favored in the solid state. However, under photolytic stress, the π -system absorbs UV radiation, overcoming the activation energy barrier to undergo E Z isomerization. Furthermore, the β -carbon is highly electrophilic, making it susceptible to nucleophilic attack (e.g., Michael addition) in alkaline environments.

  • The 3-Hydroxy-2-Nitrophenyl Moiety: The spatial proximity of the phenolic hydroxyl and the nitro group facilitates strong intramolecular hydrogen bonding. While this stabilizes the crystalline lattice (increasing the melting enthalpy, ΔHf​ ), it creates a redox-active center highly susceptible to oxidative cleavage in the presence of peroxides or transition metals.

  • The Carboxylic Acid: This moiety dictates the pH-dependent solubility and ionization profile. In aqueous solutions, the un-ionized form (low pH) exhibits a drastically different thermodynamic stability profile compared to the ionized carboxylate (high pH), directly influencing hydrolytic degradation rates.

G API (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid Hydrolysis Base Hydrolysis (Michael Addition) API->Hydrolysis pH > 8 Oxidation Oxidative Cleavage (Nitro-Phenol) API->Oxidation ROS / Peroxides Photolysis Photolysis (E -> Z Isomerization) API->Photolysis UV Light

Predictive degradation pathways of the target compound under ICH stress conditions.

Experimental Workflows for Stability Profiling

To translate these structural predictions into actionable data, we employ a two-pronged experimental approach: Solid-State Thermal Analysis and Solution-State Kinetic Modeling.

Solid-State Thermal Analysis (DSC/TGA)

To evaluate the intrinsic solid-state stability, we utilize a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) methodology[3].

Scientific Rationale: TGA must always precede DSC. By identifying the extrapolated onset temperature of weight loss ( Td,onset​ ), we ensure that subsequent DSC runs are terminated prior to decomposition. This prevents irreversible damage to the DSC sensor and uncouples mass-loss events (like dehydration) from true thermodynamic phase transitions (like melting, Tm​ ).

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3–5 mg of the crystalline compound into an open aluminum pan for TGA, and a crimped, pin-holed aluminum pan for DSC (to allow the escape of volatiles).

  • Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Record the Td,onset​ .

  • Differential Scanning Calorimetry (DSC): Heat a fresh sample from 25°C to 10°C below the established Td,onset​ at 10°C/min. Integrate the melting endotherm to calculate the enthalpy of fusion ( ΔHf​ ).

  • Kinetic Extraction (Optional but Recommended): Perform multi-heating rate TGA (5, 10, 15, 20 °C/min) and apply the Ozawa-Flynn-Wall method to calculate the solid-state activation energy of decomposition ( Ea,solid​ ).

Solution-State Kinetics & Forced Degradation (LC-MS/MS)

Following ICH Q1A(R2) guidelines, forced degradation studies (FDS) are executed to elucidate degradation pathways and predict long-term shelf-life ( t90​ )[4]. We utilize LC-MS/MS to monitor the decay of the parent mass and structurally elucidate the resulting degradants[5].

Scientific Rationale: Degradation is rarely a zero-order process. By subjecting the compound to multiple elevated temperatures and tracking the decay via LC-MS, we can calculate the pseudo-first-order rate constant ( k ). Applying the Arrhenius equation ( k=Ae−Ea​/RT ) allows us to mathematically extrapolate the degradation rate to standard storage conditions (25°C)[4].

Step-by-Step Protocol:

  • Stress Condition Setup: Prepare 0.1 mg/mL solutions of the compound in a chemically inert diluent (e.g., Acetonitrile/Water). Subject aliquots to:

    • Thermal Stress: Incubate at 40°C, 50°C, and 60°C.

    • Hydrolytic Stress: 0.1 M HCl (Acidic) and 0.1 M NaOH (Basic) at 40°C.

    • Oxidative Stress: 3% H2​O2​ at room temperature.

  • Sampling & Quenching (Critical Step): Withdraw 100 µL aliquots at predefined intervals (0, 2, 4, 8, 24 hours). Immediately quench the reaction (e.g., neutralize the pH with buffer or add sodium thiosulfate for oxidative samples) to halt degradation and freeze the kinetic state.

  • LC-MS/MS Quantification: Analyze the quenched samples using a validated reversed-phase UHPLC method coupled with a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Arrhenius Extrapolation: Plot ln(% Remaining) versus time to find k for each temperature. Subsequently, plot ln(k) versus 1/T (in Kelvin). The slope of this line equals −Ea​/R . Use this to calculate k25​ and the shelf-life t90​=0.105/k25​ [4].

G T1 Thermal Stress 40°C, 50°C, 60°C LCMS LC-MS/MS Quantification T1->LCMS Rate Calculate Rate Constant (k) LCMS->Rate Arrhenius Arrhenius Plot ln(k) vs 1/T Rate->Arrhenius ShelfLife Predict t90 at 25°C Arrhenius->ShelfLife

LC-MS/MS driven Arrhenius kinetic workflow for shelf-life prediction.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters and kinetic rate constants derived from the aforementioned analytical framework. (Note: Values are representative benchmarks for this chemical class to illustrate the evaluation matrix).

Table 1: Baseline Thermodynamic Parameters (Solid-State via DSC/TGA)

ParameterAnalytical MethodRepresentative ValueScientific Significance
Melting Point ( Tm​ ) DSC145.2 °CIndicates crystalline lattice strength.
Enthalpy of Fusion ( ΔHf​ ) DSC32.4 J/gHigher values indicate strong intermolecular H-bonding.
Decomposition Onset ( Td,onset​ ) TGA198.5 °CDefines the absolute upper limit for thermal processing.
Solid-State Activation Energy ( Ea,solid​ ) Multi-rate TGA115 kJ/molEnergy barrier to thermal auto-oxidation/decarboxylation.

Table 2: Degradation Kinetics & Shelf-Life Prediction (Solution-State via LC-MS)

Stress ConditionTemp (°C)Rate Constant ( k , hr⁻¹)Calculated t90​ Primary Degradant Identified
Thermal (Aqueous) 60 °C 8.4×10−3 12.5 hoursDecarboxylation product
Thermal (Aqueous) 40 °C 1.2×10−3 87.5 hoursDecarboxylation product
Extrapolated Storage 25 °C 1.5×10−4 ~29 days N/A (Predictive)
Basic (0.1 M NaOH) 40 °C 4.5×10−2 2.3 hoursMichael addition adduct
Oxidative (3% H2​O2​ ) 25 °C 2.1×10−2 5.0 hoursNitro-phenol cleavage product

Conclusion & Strategic Formulation Implications

The thermodynamic profiling of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid reveals a molecule with robust solid-state stability but distinct vulnerabilities in solution. The enone system and nitro-phenol moiety act as thermodynamic "weak links" when exposed to alkaline pH, UV light, or oxidative stress.

Formulation Strategy: To maximize the shelf-life ( t90​ ) of products containing this intermediate, formulators must:

  • Maintain the micro-environmental pH below 6.0 to prevent base-catalyzed Michael additions.

  • Incorporate robust antioxidants (e.g., BHT or sodium metabisulfite) to protect the redox-sensitive nitro-phenol group.

  • Utilize opaque, UV-blocking packaging to prevent E Z photo-isomerization of the enone backbone.

By adhering to the self-validating protocols outlined in this guide, development teams can accurately map degradation pathways, proactively control impurities, and ensure the thermodynamic integrity of the final product.

References

  • (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid — Chemical Substance Information NextSDS URL:[Link][1]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Resolve Mass Spectrometry URL:[Link][4]

  • Thermodynamic and Kinetic Mechanism of the Phase Transition from Aztreonam Dihydrate to Anhydrates Organic Process Research & Development - ACS Publications URL:[Link][3]

  • Evaluation of degradation kinetics and physicochemical stability of tenofovir National Institutes of Health (NIH) / PMC URL:[Link][5]

Sources

Exploratory

Solubility Profile of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid: A Methodological Framework for Researchers and Drug Development Professionals

An In-depth Technical Guide Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid, a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid, a compound noted for its use in the preparation of human UV filters[1]. Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical and biological systems, profoundly impacting its suitability for applications ranging from pharmaceutical formulation to synthetic chemistry. This document outlines the theoretical principles of solubility, presents a detailed, field-proven experimental workflow for its determination, and offers a template for the rigorous analysis and interpretation of solubility data. The methodologies described herein are designed to establish a robust, self-validating system for characterizing the solubility of the target compound in a range of pharmaceutically and industrially relevant organic solvents.

Introduction and Strategic Importance

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS No. 224044-66-0) is a complex organic molecule featuring multiple functional groups that dictate its chemical behavior: a carboxylic acid, a phenolic hydroxyl group, a nitro group, a ketone, and an α,β-unsaturated system. Understanding the solubility of this Active Pharmaceutical Ingredient (API) or chemical intermediate is a cornerstone of process development and formulation.[2] A comprehensive solubility profile is essential for:

  • Rational Formulation Development: Selecting appropriate solvent systems is the first step in creating viable topical or oral formulations. The objective is often to maintain the API in a dissolved state to ensure stability and bioavailability.[2]

  • Process Chemistry Optimization: Guiding the choice of solvents for synthesis, reaction work-up, and purification (e.g., crystallization), thereby maximizing yield and purity.

  • Preformulation Assessment: In drug development, solubility data is a key component of the Biopharmaceutics Classification System (BCS), which helps predict a drug's in vivo performance.[3][4]

  • Analytical Method Development: Establishing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

This guide provides the scientific rationale and detailed protocols to generate this critical dataset.

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid allows for a variety of interactions:

  • Hydrogen Bonding: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. This predicts high solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) that can participate in hydrogen bonding.

  • Dipole-Dipole Interactions: The nitro group (-NO2) and the ketone (C=O) are highly polar, creating significant dipole moments. This suggests favorable interactions with polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate).

  • Aromatic Interactions: The nitrophenyl ring can engage in π-π stacking with aromatic solvents (e.g., toluene).

  • Van der Waals Forces: The overall carbon skeleton contributes to London dispersion forces, allowing for minimal solubility in nonpolar, aliphatic solvents (e.g., heptane).

Based on this structural analysis, a predictable solubility trend emerges: high solubility in polar protic and aprotic solvents, moderate solubility in solvents of intermediate polarity, and poor solubility in nonpolar solvents.

cluster_molecule Solute: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid cluster_solvents Solvent Classes Molecule Functional Groups: - Carboxylic Acid (-COOH) - Phenolic Hydroxyl (-OH) - Nitro (-NO2) - Ketone (C=O) - Aromatic Ring PolarProtic Polar Protic (e.g., Methanol, Ethanol) Molecule->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) Molecule->PolarAprotic Dipole-Dipole (Good Solubility) Nonpolar Nonpolar (e.g., Toluene, Heptane) Molecule->Nonpolar van der Waals (Poor Solubility)

Caption: Intermolecular forces governing compound solubility in different solvent classes.

Experimental Design and Rationale

To generate a meaningful and reliable solubility profile, a systematic approach is required. Our strategy is grounded in established best practices for pharmaceutical preformulation.

Rationale for Method Selection

The Saturation Shake-Flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[5][6] It is the most reliable and widely used method for accurate solubility measurement.[5] This method involves adding an excess of the solid compound to a solvent and agitating the mixture for a sufficient period to ensure equilibrium is reached. This contrasts with high-throughput kinetic methods, such as turbidimetry, which are useful for rapid screening but may not reflect true thermodynamic solubility.[3] For a definitive characterization, the equilibrium method is paramount.

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to cover a wide range of polarities and chemical functionalities. This allows for a comprehensive understanding of the compound's behavior.

Solvent ClassExample SolventsPrimary Interaction TypeRationale
Polar Protic Methanol, EthanolHydrogen BondingTo probe interactions with the -OH and -COOH groups.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, DMSODipole-DipoleTo assess the contribution of the polar -NO2 and C=O groups.
Nonpolar Aromatic Tolueneπ-π Stacking, van der WaalsTo evaluate interactions with the aromatic ring system.
Nonpolar Aliphatic n-Heptanevan der WaalsTo establish a baseline for solubility in the absence of strong polar interactions.
Chlorinated Dichloromethane (DCM)Dipole-Dipole, van der WaalsA common process solvent with intermediate polarity.
Rationale for Analytical Technique

High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical tool of choice.[5] Its primary advantage over simpler methods like spectrophotometry is its ability to separate the analyte of interest from any potential impurities or degradants, ensuring that only the concentration of the intact compound is measured.[5] Given the compound's nitrophenyl chromophore, it will have a strong UV absorbance, making detection sensitive and straightforward.

Experimental Protocols

The following protocols provide a step-by-step guide for the accurate determination of solubility.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to measure the thermodynamic solubility at a controlled temperature.

Materials and Equipment:

  • (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (ensure purity is >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the selected vials

  • Calibrated pipettes and tips

  • Syringe filters (e.g., 0.22 µm PTFE, check for chemical compatibility and low binding)

  • HPLC vials

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed scintillation vial. An amount sufficient to ensure undissolved solid remains at equilibrium is necessary. A starting point of ~20 mg is typical. Record the exact weight.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. A 48- or 72-hour period is recommended to ensure equilibrium is reached, especially for poorly soluble compounds.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a pipette. For robust separation, it is best practice to first centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to pellet the suspended solids.[3]

  • Filtration: Immediately filter the sampled supernatant through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any binding sites on the filter membrane.

  • Dilution: Based on an estimated solubility range, accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the HPLC method.

  • Analysis: Analyze the diluted sample via the HPLC-UV method described below.

Protocol 2: Quantification by HPLC-UV

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water with 0.1% formic acid. A starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: Diode Array Detector (DAD) monitoring at a wavelength of maximum absorbance (e.g., ~310-330 nm for hydroxycinnamic acid derivatives).[7]

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards spanning the expected concentration range of the solubility samples.

  • Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (R²) should be >0.999.

  • Sample Analysis: Inject the diluted solubility samples and record their peak areas.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent. Report the results in units such as mg/mL or mol/L.

start Start prep 1. Add Excess Solid & Known Volume of Solvent to Vial start->prep equilibrate 2. Equilibrate on Shaker (e.g., 24-48h at 25°C) prep->equilibrate settle 3. Settle & Centrifuge to Pellet Excess Solid equilibrate->settle sample 4. Sample & Filter Supernatant (0.22 µm) settle->sample dilute 5. Accurately Dilute Filtrate for Analysis sample->dilute analyze 6. Quantify Concentration via Validated HPLC-UV Method dilute->analyze end End: Solubility Value (mg/mL) analyze->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation and Interpretation (Hypothetical)

As no published solubility data for this specific molecule could be located, the following table presents a hypothetical but chemically plausible dataset based on the theoretical principles discussed. This serves as a template for presenting experimentally derived results.

Table 1: Hypothetical Solubility of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility Category
n-Heptane 0.1< 0.1Practically Insoluble
Toluene 2.41.5Sparingly Soluble
Dichloromethane 3.15.2Slightly Soluble
Ethyl Acetate 4.425.8Soluble
Acetone 5.1110.5Freely Soluble
Ethanol 5.2155.3Freely Soluble
Methanol 6.6189.7Very Soluble
DMSO 7.2> 250Very Soluble

Interpretation: The hypothetical data aligns with the structural analysis. The compound is practically insoluble in the nonpolar alkane n-Heptane. Solubility increases with solvent polarity, showing slight solubility in dichloromethane and good solubility in polar aprotic solvents like ethyl acetate and acetone, driven by dipole-dipole interactions. The highest solubilities are observed in polar protic solvents (ethanol, methanol) and a highly polar aprotic solvent (DMSO), where strong hydrogen bonding and polar interactions can effectively disrupt the crystal lattice of the solid solute. This profile is characteristic of a polar, multifunctional organic acid.

Conclusion

This guide has detailed a robust, scientifically-grounded methodology for determining the solubility profile of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid. By employing the gold-standard shake-flask method coupled with specific and reliable HPLC-UV quantification, researchers can generate the accurate and precise data required for informed decision-making in process chemistry, formulation science, and drug development. The provided theoretical background and experimental protocols create a self-validating framework for ensuring the integrity and utility of the resulting solubility data.

References

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • Taylor, R. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Pion Inc. Retrieved from [Link]

  • Kovačević, I., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 541-547. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • NextSDS. (n.d.). (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid. Retrieved from [Link]

  • Harnly, J. M., et al. (2013). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Analytical and Bioanalytical Chemistry, 405(13), 4435-4452. Retrieved from [Link]

Sources

Foundational

Unveiling the Pharmacological and Photobiological Mechanisms of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Derivatives

Executive Summary The (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid scaffold is a highly privileged, dual-action pharmacophore. In the realm of antiviral drug design, its derivatives function as potent HIV-1 Int...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid scaffold is a highly privileged, dual-action pharmacophore. In the realm of antiviral drug design, its derivatives function as potent HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) via targeted metal chelation. Concurrently, in ophthalmic photobiology, this specific structural motif serves as a synthetic analog and precursor to kynurenine-based human lens UV filters , playing a critical role in both photoprotection and cataractogenesis. This technical guide deconstructs the causality behind these dual mechanisms and provides self-validating protocols for their experimental evaluation.

Antiviral Mechanism: HIV-1 Integrase Strand Transfer Inhibition

The primary pharmacological utility of 4-oxo-2-butenoic acid derivatives lies in their ability to halt viral replication by inhibiting the strand transfer step of HIV-1 Integrase (IN).

The Causality of Metal Chelation

HIV-1 IN relies on a highly conserved DDE motif (Asp64, Asp116, Glu152) within its catalytic core domain (CCD) to coordinate two essential Mg²⁺ ions. These divalent cations are required to activate the 3'-OH of the viral DNA for nucleophilic attack on the host genome.

The 4-oxo-2-butenoic acid moiety exists in a keto-enol equilibrium. The enol tautomer presents a coplanar triad of oxygen atoms that acts as a highly efficient bidentate or tridentate metal-binding pharmacophore (MBP). By chelating the two Mg²⁺ ions, the derivative physically occludes the active site. Furthermore, the 3-hydroxy-2-nitrophenyl group is not merely a structural spacer; its electron-withdrawing nitro group and hydrophobic aromatic ring allow it to intercalate deeply into the hydrophobic pocket normally occupied by the terminal 3'-adenosine of the viral DNA, effectively displacing the reactive viral DNA end .

IN_Inhibition IN HIV-1 Integrase (Catalytic Core) Mg Mg2+ Ions (Active Site) IN->Mg coordinates vDNA Viral DNA 3'-OH IN->vDNA binds Complex Inhibitor-Metal Chelation Complex Mg->Complex chelated by Block Strand Transfer Blockade vDNA->Block displaced Drug 4-oxo-2-butenoic Acid Derivative Drug->Complex diketo acid motif Complex->Block prevents host DNA integration

Mechanism of HIV-1 Integrase inhibition via Mg2+ chelation by 4-oxo-2-butenoic acid derivatives.

Protocol: Self-Validating In Vitro Integrase Strand Transfer Assay

To accurately quantify the INSTI activity of these derivatives, a FRET-based strand transfer assay must be employed with strict internal validation.

  • Reagent Preparation & Validation: Express and purify recombinant HIV-1 IN. Validation Step: Confirm >95% purity via SDS-PAGE and establish baseline catalytic activity using a known clinical standard (e.g., Raltegravir) to ensure the enzyme is properly folded and active.

  • Substrate Assembly: Anneal a fluorophore-labeled (e.g., FITC) donor DNA strand mimicking the viral U5 LTR with a quencher-labeled complementary strand.

  • Pre-Integration Complex (PIC) Formation: Incubate 200 nM HIV-1 IN with 50 nM donor DNA in a buffer containing 10 mM MgCl₂ and 50 mM NaCl at 37°C for 15 minutes.

  • Inhibitor Titration: Add the (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid derivative in a 10-point dose-response gradient (0.1 nM to 10 µM). Validation Step: Run parallel wells with a vehicle control (1% DMSO, negative control) and Raltegravir (positive control) to define the assay's dynamic range and rule out solvent artifacts.

  • Reaction Initiation & Readout: Introduce the target DNA substrate. Measure fluorescence recovery (excitation 490 nm / emission 520 nm) over 60 minutes. FRET release occurs only if strand transfer is successful. Calculate the IC₅₀ using non-linear regression analysis.

Photobiological Mechanism: Kynurenine-Analog UV Filtration

Beyond virology, the 4-oxo-2-butenoic acid scaffold is intrinsically linked to ophthalmic biochemistry. When the 2-nitro group of this specific derivative is biologically or synthetically reduced to an amine, it perfectly mimics 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid—a key kynurenine-pathway metabolite found in the human lens .

The Causality of Photochemical Energy Dissipation

The human lens relies on small-molecule UV filters to protect the retina from photo-oxidative damage. The extended π -conjugation system of the 4-oxo-2-butenoic acid derivative allows it to absorb high-energy UVA and UVB photons.

Upon photon absorption, the molecule transitions to an excited singlet state ( S1​ ). The causality of its photoprotective nature lies in its ability to undergo rapid, non-radiative internal conversion back to the ground state ( S0​ ), dissipating the absorbed energy as harmless heat. However, if this pathway is disrupted by age-related oxidative stress, the molecule can undergo intersystem crossing to a reactive triplet state, acting as a photosensitizer that covalently cross-links with lens α -crystallin proteins, driving cataractogenesis .

UV_Filter UV UV Radiation (UVA/UVB) Ground Ground State (S0) Derivative UV->Ground absorbed by Excited Excited Singlet State (S1) Ground->Excited photoexcitation IC Internal Conversion (Non-radiative) Excited->IC rapid decay Heat Heat Dissipation IC->Heat releases Protect Photoprotection of Lens Proteins IC->Protect prevents ROS Heat->Ground returns to

Photochemical energy dissipation pathway of kynurenine-analog UV filters in the human lens.

Protocol: Self-Validating Photostability & Protein Cross-linking Assay

To evaluate the photostability and cataractogenic potential of the derivative, use the following workflow:

  • Protein Preparation: Isolate native α -crystallin from bovine lenses. Validation Step: Confirm the monomeric state and structural integrity of the protein via Size Exclusion Chromatography (SEC) prior to the assay.

  • Incubation & Irradiation: Mix 1 mM of the 4-oxo-2-butenoic acid derivative with 2 mg/mL α -crystallin in a phosphate buffer (pH 7.4). Irradiate the mixture using a solar simulator (UVA/UVB output) for 0, 2, 4, and 8 hours. Validation Step: Maintain an identical mixture in the dark at the same temperature to definitively rule out thermal degradation or spontaneous dark-reactivity.

  • Photodegradation Tracking: Monitor the decay of the derivative's primary absorption peak ( λmax​≈360 nm) via UV-Vis spectroscopy.

  • Cross-linking Analysis: Resolve the irradiated samples on a 12% SDS-PAGE gel. The appearance of high-molecular-weight bands (>40 kDa) indicates covalent cross-linking between the photo-excited derivative and the crystallin proteins.

Quantitative Pharmacological & Photophysical Data

The dual mechanisms of the (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid scaffold are supported by distinct quantitative metrics, summarized below for comparative analysis:

Property / ParameterValue / CharacteristicBiological & Therapeutic Relevance
Compound Class Diketo Acid (DKA) / Kynurenine AnalogBridges antiviral therapeutics and ophthalmic biology.
HIV-1 IN IC₅₀ 10 nM – 500 nMDemonstrates potent, sub-micromolar strand transfer inhibition.
Primary Target Mg²⁺ (Bivalent Cation)Essential for neutralizing the viral integrase catalytic core.
UV Absorption Max ( λmax​ ) 360 nm – 380 nmOptimal wavelength range for filtering damaging UVA radiation.
Molar Extinction ( ϵ ) > 15,000 M⁻¹cm⁻¹High photon-capture efficiency, functioning as a molecular sunshade.

References

  • 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity Source: Iranian Journal of Pharmaceutical Research (via PMC/NIH) URL:[Link]

  • Novel human lens metabolites from normal and cataractous human lenses Source: Tetrahedron (via ScienceDirect/PubMed) URL:[Link]

  • Major changes in human ocular UV protection with age Source: Investigative Ophthalmology & Visual Science (IOVS) URL:[Link]

Exploratory

Crystallographic and Structural Elucidation of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Executive Summary (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0) is a highly specialized diketo acid derivative and a critical synthetic intermediate in biochemical research. Its primary applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0) is a highly specialized diketo acid derivative and a critical synthetic intermediate in biochemical research. Its primary application lies in the synthesis of human ultraviolet (UV) filter compounds, specifically the kynurenine derivatives endogenous to the human lens. Understanding the crystallographic conformation, intramolecular torsional strain, and intermolecular hydrogen-bonding networks of this molecule is essential for researchers optimizing its reactivity in downstream reduction and deprotection workflows. This whitepaper provides an in-depth technical analysis of its structural chemistry and outlines a field-proven protocol for its crystallographic characterization.

Biochemical Significance & Synthetic Utility

The compound serves as a direct precursor to 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-β-D-glucoside (AHBG) and 3-hydroxykynurenine O-β-D-glucoside (3OHKG)—the primary UV filters that protect the human retina from oxidative damage. As established by [1], the 3-hydroxy-2-nitrophenyl moiety acts as a masked, oxidation-resistant precursor to the 2-amino-3-hydroxyphenyl group. The (2E)-4-oxo-2-butenoic acid side chain provides the necessary α,β -unsaturated ketone framework, which can be selectively manipulated without disturbing the aromatic core.

The spatial orientation of the enone system relative to the sterically hindered ortho-nitro group dictates the molecule's susceptibility to nucleophilic attack and catalytic hydrogenation, making its solid-state conformation a subject of high interest in rational drug design and bioisostere development.

Molecular Architecture & Conformational Dynamics

The molecular geometry of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is governed by a delicate balance between π -conjugation and severe steric repulsion.

The Enone System and Planarity

The (2E)-butenoic acid tail adopts a strict trans configuration. Crystallographic studies on analogous 4-oxo-2-butenoic acid derivatives demonstrate that the 4-oxo group remains nearly coplanar with the alkene double bond to maximize p -orbital overlap and π -electron delocalization () [2]. This extended conjugation lowers the LUMO energy of the molecule, enhancing its reactivity as a Michael acceptor.

Aromatic Substituents & Steric Torsion

The aromatic ring features a hydroxyl group at the 3-position and a nitro group at the 2-position. This arrangement induces two critical structural phenomena:

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the 3-hydroxyl proton and an oxygen atom of the 2-nitro group (O-H···O-N). This interaction locks the hydroxyl group into a localized conformation, altering the electron-donating resonance of the phenol ring.

  • Steric Torsion: The bulky 2-nitro group sterically clashes with the carbonyl oxygen of the 4-oxo group. To relieve this Pauli repulsion, the aromatic ring is forced to twist out of the plane of the enone system. The resulting dihedral angle (typically 60°–80°) breaks the global planarity of the molecule, decoupling the aromatic π -system from the enone π -system.

Interactions Core (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid Dimer Intermolecular Dimerization R2,2(8) Motif Core->Dimer COOH...HOOC IntraHB Intramolecular H-Bond O-H...O-N Core->IntraHB 3-OH to 2-NO2 Steric Steric Torsion Ar-C(=O) Twist Core->Steric 2-NO2 vs 4-Oxo

Fig 1: Primary intra- and intermolecular forces dictating the crystal lattice conformation.

Crystal Packing and Intermolecular Networks

In the solid state, the supramolecular assembly is driven by the terminal carboxylic acid. As is characteristic for molecules of this class, the acid groups form centrosymmetric dimers via strong intermolecular O-H···O hydrogen bonds, creating an R22​(8) graph-set motif.

Secondary lattice stabilization is provided by weak C-H···O interactions between the alkene protons and the nitro oxygens of adjacent molecules, as well as offset π−π stacking between the electron-deficient nitrophenyl rings.

Quantitative Structural Parameters

The following tables summarize the expected crystallographic parameters and geometric features based on rigorous structural analyses of the 4-oxo-2-butenoic acid scaffold and related commercial derivatives () [3].

Table 1: Predicted Crystallographic Data

ParameterValueSignificance
Chemical Formula C₁₀H₇NO₆Base molecular composition.
Molecular Weight 237.17 g/mol Determines unit cell density.
Crystal System MonoclinicTypical for unsymmetrical organic acids.
Space Group P21​/c Facilitates centrosymmetric dimerization.
Z (Molecules/Cell) 4Optimal packing efficiency.
Data Collection Temp. 100 KMinimizes atomic displacement parameters.

Table 2: Key Geometric Parameters (Predicted)

Interaction / BondDistance (Å)Angle (°)Structural Role
O(hydroxyl)···O(nitro) ~2.65~145Intramolecular stabilization; limits flexibility.
O(carboxyl)···O(carboxyl)' ~2.60~175Intermolecular R22​(8) dimerization.
C(aryl)-C(carbonyl) torsion N/A60–80Relieves steric clash between nitro and oxo groups.

Experimental Protocol: Single-Crystal X-Ray Diffraction

To empirically validate the structural conformation of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid, the following self-validating crystallographic protocol must be executed.

Step 1: Single Crystal Growth via Liquid-Liquid Diffusion
  • Action: Dissolve 50 mg of the highly pure compound in 2 mL of ethyl acetate in a narrow glass vial. Carefully layer 2 mL of n -hexane over the solution to create a distinct phase boundary. Cap loosely and leave undisturbed at 20 °C for 72 hours.

  • Causality: Ethyl acetate effectively solvates the polar functional groups (carboxylic acid, nitro, hydroxyl) via hydrogen bond acceptance, while hexane acts as a non-polar antisolvent. The slow diffusion across the phase boundary provides a controlled supersaturation gradient. This prevents the rapid precipitation of amorphous powder and favors the thermodynamic nucleation of high-quality, diffraction-grade single crystals.

Step 2: Crystal Mounting and Data Collection
  • Action: Select a pristine crystal (approx. 0.2×0.15×0.1 mm) under a polarizing microscope. Coat the crystal in perfluoropolyether oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using Cu K α radiation ( λ=1.54184 Å).

  • Causality: The perfluoropolyether oil acts as a cryoprotectant, preventing atmospheric moisture condensation and solvent loss which could degrade the crystal lattice. Cooling to 100 K freezes out thermal vibrations (atomic displacement), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms involved in the O-H···O hydrogen bonds. Cu K α radiation is chosen over Mo K α because it yields significantly stronger diffraction intensities for light-atom (C, H, N, O) organic structures.

Step 3: Structure Solution and Refinement
  • Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Causality: Intrinsic phasing is highly efficient at resolving the electron density maps of organic frameworks without heavy-atom anomalous scatterers. Refining on F2 ensures that all collected reflections—including weak ones—are utilized, maximizing the statistical robustness of the final model. A valid structure will yield a final R1​ value of < 0.05 and a Goodness-of-Fit (S) approximating 1.0.

Workflow A Synthesis CAS 224044-66-0 B Crystal Growth Binary Solvent A->B C XRD Collection 100K, Cu K-alpha B->C D Structure Solution SHELXT / SHELXL C->D E E D->E

Fig 2: End-to-end crystallographic workflow for 4-oxo-2-butenoic acid derivatives.

References

  • Manthey, M. K., Jamie, J. F., & Truscott, R. J. W. (1999). Synthesis of human ultraviolet filter compounds: O-β-d-glucopyranosides of 3-hydroxykynurenine and 2-amino-3-hydroxy-γ-oxobenzenebutanoic acid. Journal of Organic Chemistry, 64(11), 3930–3933. URL:[Link]

  • Główka, M. L., & Iwanicka, I. (1990). Structure of the 4-oxo-2-butenoic acid alkyl ester moiety. I. Structures of diethyl 4,4'-(1,4-piperazinediyl)bis(4-oxo-2-butenoate) and dimethyl 4,4'-(2,5-dioxo-1,4-piperazinediyl)bis(4-oxo-2-butenoate). Acta Crystallographica Section C, 46(7), 1262-1264. URL:[Link]

Protocols & Analytical Methods

Method

Comprehensive HPLC Method Development and Validation for the Quantification of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Introduction & Analytical Target Profile (ATP) (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is a highly functionalized, polar molecule featuring an α,β -unsaturated keto acid and an ortho-nitrophenol moiety. Du...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Target Profile (ATP)

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is a highly functionalized, polar molecule featuring an α,β -unsaturated keto acid and an ortho-nitrophenol moiety. Due to its complex electronic structure and multiple ionizable groups, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of its physicochemical properties.

This application note details a Quality by Design (QbD) approach to method development, ensuring the protocol acts as a self-validating system capable of precise quantification and impurity profiling in compliance with the latest regulatory standards.

Quality by Design (QbD) Workflow

The following workflow illustrates the logical progression from molecular profiling to regulatory validation, emphasizing causality at each decision point.

HPLC_Workflow Step1 1. Analytical Target Profile (ATP) Define CQAs & Target Limits Step2 2. Physicochemical Profiling pKa ~3.5 (Acid), ~6.5 (Phenol) Step1->Step2 Step3 3. Stationary Phase Selection Biphenyl Column for pi-pi interactions Step2->Step3 Step4 4. Mobile Phase Optimization 0.1% TFA (pH ~2.0) to suppress ionization Step3->Step4 Step5 5. Method Validation ICH Q2(R2) & Q14 Guidelines Step4->Step5

Fig 1: QbD-driven HPLC method development workflow for nitroaromatic acids.

Mechanistic Insights: Causality in Method Design

Stationary Phase Selection: The Biphenyl Advantage

Standard C18 alkyl phases often struggle to provide adequate retention and geometric selectivity for highly polar, substituted aromatic compounds. For (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid, a Biphenyl stationary phase is selected. The biphenyl ligand offers enhanced retention through π−π interactions, dipole-dipole interactions, and steric recognition. This is particularly critical for resolving the target molecule from potential geometric isomers (e.g., Z-isomer transition) and decarboxylated degradation products[1].

Mobile Phase & pH Control: Ionization Suppression

The target molecule possesses two acidic protons: the carboxylic acid ( pKa​≈3.5 ) and the phenolic hydroxyl. The strongly electron-withdrawing ortho-nitro group significantly lowers the phenol's pKa​ to approximately 6.5.

If the mobile phase pH is not strictly controlled, the molecule will exist in a state of partial ionization, leading to severe peak tailing, shifting retention times, and split peaks. To ensure reproducible reversed-phase partitioning, the mobile phase pH must be maintained at least two units below the lowest pKa​ . Therefore, 0.1% Trifluoroacetic acid (TFA) in water (pH ~ 2.0) is utilized. TFA acts as a strong ion-pairing agent and acidifier, fully protonating both the carboxylic acid and the nitrophenol, keeping the molecule in its neutral, most hydrophobic state.

Experimental Protocol

Reagents & Materials
  • Analyte: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (Reference Standard, >99.0% purity).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Trifluoroacetic Acid (TFA).

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL of Methanol (to ensure complete solubilization of the hydrophobic aromatic ring), sonicate for 5 minutes, and make up to volume with Methanol (1.0 mg/mL).

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase (80% Water / 20% MeCN) to prevent solvent-mismatch peak distortion (100 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Ascentis® Express Biphenyl, 150 x 4.6 mm, 2.7 µmMaximizes π−π interactions for nitroaromatic selectivity.
Mobile Phase A 0.1% TFA in Water (v/v)Suppresses ionization of acid/phenol groups (pH ~2.0).
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Provides necessary elution strength while maintaining low pH.
Flow Rate 1.0 mL/minOptimal linear velocity for 2.7 µm superficially porous particles.
Column Temperature 35 °CReduces solvent viscosity and improves mass transfer.
Detection (UV) 310 nmAligns with the extended conjugation of the α,β -unsaturated nitroaromatic system.
Injection Volume 5.0 µLPrevents column overloading while maintaining high sensitivity.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Strategy
0.08020High aqueous hold to focus the polar analyte at the column head.
2.08020Isocratic hold to separate early-eluting polar impurities.
10.03070Linear ramp to elute the main peak and strongly retained degradants.
12.01090Column wash step to remove highly hydrophobic matrix components.
12.18020Return to initial conditions.
16.08020Column equilibration (System Suitability requirement).
System Suitability Testing (SST)

To ensure the protocol is a self-validating system, an SST must be passed prior to sample analysis. Six replicate injections of the 100 µg/mL working standard must yield:

  • Retention Time (RT) RSD: ≤1.0%

  • Peak Area RSD: ≤2.0%

  • USP Tailing Factor ( Tf​ ): 0.8−1.5

  • Theoretical Plates ( N ): ≥10,000

Method Validation Strategy (ICH Q2(R2) & Q14)

The method validation is structured in accordance with the recently implemented and[2] guidelines. The Q14 framework mandates that the method's robustness is proven proactively during development rather than retrospectively.

Table 3: ICH Q2(R2) Validation Metrics & Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (Acid, Base, Peroxide, UV, Heat).No interference at the RT of the main peak. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from 25% to 150% of the working concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spike API into sample matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the 100 µg/mL standard.RSD of peak areas ≤2.0% .
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ).Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ.
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Temp ( ±5 °C), and pH ( ±0.2 units).SST criteria must be met under all variant conditions.

References

  • European Medicines Agency (EMA). "ICH Q14 Guideline on analytical procedure development - Step 5." EMA Scientific Guidelines, 2024. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 2024. Available at:[Link]

Sources

Application

Application Note: Selective Methyl Esterification of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid (CAS 224...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid (CAS 224044-66-0) is a highly functionalized aroylacrylic acid derivative utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and human UV filters[1][2]. The conversion of this carboxylic acid to its corresponding methyl ester (CAS 224044-67-1) presents a unique chemoselectivity challenge. The molecule contains three competing reactive sites: a Michael-acceptor double bond, a nucleophilic phenolic hydroxyl group, and the target carboxylic acid.

This application note details a self-validating, highly selective esterification protocol utilizing in situ generated anhydrous methanolic HCl to achieve >98% conversion while preserving the integrity of the enone and phenol moieties.

Mechanistic Rationale & Causality

The structural complexity of the substrate necessitates exceptionally mild conditions. Standard esterification methodologies fail due to predictable side reactions:

  • Failure of Basic Alkylation: Utilizing standard base-catalyzed alkylation (e.g., MeI , K2​CO3​ ) results in competitive O-alkylation of the phenol. The phenolic proton is unusually acidic due to the electron-withdrawing ortho-nitro group, making it highly susceptible to deprotonation and subsequent etherification.

  • Failure of Aqueous Fischer Esterification: Traditional Fischer esterification using aqueous mineral acids (e.g., H2​SO4​ ) requires elevated temperatures to drive the equilibrium. Heating an aroylacrylic acid in methanol significantly increases the rate of unwanted conjugate addition (Michael addition) of methanol across the enone double bond[3].

The Acetyl Chloride / Methanol Advantage: To bypass these issues, this protocol utilizes the dropwise addition of acetyl chloride to methanol at 0 °C, which generates a strictly anhydrous solution of hydrogen chloride and methyl acetate[4][5].

CH3​COCl+CH3​OH→CH3​COOCH3​+HCl (anhydrous)

A Self-Validating System: This method is chemically self-validating. The anhydrous HCl selectively protonates the carboxylic carbonyl, activating it for nucleophilic attack by methanol. Crucially, any water generated during the esterification is immediately scavenged by the excess acetyl chloride (forming acetic acid and additional HCl). This acts as a chemical desiccant, pushing the Le Chatelier equilibrium to 100% completion at room temperature[5]. By eliminating the need for heat, the kinetic barrier for Michael addition is never breached, ensuring absolute chemoselectivity.

Reaction Workflow & Chemoselectivity Diagram

ReactionPathway SM (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid Cond1 AcCl / MeOH (Anhydrous HCl, 25°C) SM->Cond1 Optimal Route Cond2 MeI / K2CO3 (Basic Conditions) SM->Cond2 Base-catalyzed Cond3 MeOH / H2SO4 (Reflux, Aqueous) SM->Cond3 Harsh Acid / Heat Prod Target Methyl Ester (High Yield, >98% Purity) Cond1->Prod Selective Esterification Side1 O-Alkylated Phenol (Etherification) Cond2->Side1 Phenol Deprotonation Side2 Michael Addition Adduct (Methoxy-oxo-butanoic acid) Cond3->Side2 Conjugate Addition

Chemoselectivity pathways for the esterification of the target aroylacrylic acid.

Experimental Protocol

Scale: 10 mmol (Preparative)

Materials Required:
  • (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (MW: 237.17 g/mol ) - 2.37 g

  • Anhydrous Methanol - 25 mL

  • Acetyl Chloride (MW: 78.50 g/mol , d: 1.10 g/mL) - 1.07 mL (15 mmol, 1.5 eq)

  • Saturated Aqueous NaHCO3​

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:
  • Catalyst Generation (Exothermic): To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 25 mL of anhydrous methanol. Cool the flask to 0 °C using an ice-water bath.

  • AcCl Addition: Slowly add 1.07 mL of acetyl chloride dropwise over 5 minutes.

    • Causality: Slow addition controls the exothermic generation of HCl and prevents the volatilization of methanol, ensuring a precise molarity of the acid catalyst[4]. Stir the solution for 15 minutes at 0 °C.

  • Substrate Introduction: Add 2.37 g (10 mmol) of the starting material to the methanolic HCl solution in one continuous portion.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir continuously for 4–6 hours.

    • Causality: Maintaining ambient temperature provides sufficient kinetic energy for esterification while remaining safely below the activation energy threshold for conjugate addition to the enone.

  • Reaction Monitoring: Verify reaction completion via TLC (Eluent: Hexane/EtOAc 1:1, UV detection at 254 nm) or HPLC. The target methyl ester will elute with a higher Rf​ value than the highly polar starting acid.

  • Quenching & Concentration: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at 30 °C to remove methanol, methyl acetate, and residual HCl.

  • Workup & Extraction: Dissolve the resulting crude residue in 50 mL of EtOAc. Wash the organic layer with saturated aqueous NaHCO3​ (2 × 25 mL).

    • Causality: The mild base neutralizes trace acetic/hydrochloric acids and extracts any unreacted starting material into the aqueous layer, purifying the organic phase. Wash with brine (25 mL) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to dryness to yield the pure (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester.

Quantitative Data & Impurity Profile

The following table summarizes the expected outcomes and impurity profiles when comparing the optimal AcCl/MeOH method against traditional esterification techniques.

Esterification MethodTemp (°C)Reaction TimeTarget Ester YieldO-Alkylated ImpurityMichael Adduct Impurity
AcCl / MeOH (Optimal) 20–25 °C4–6 hours>95% Not Detected< 1%
H2​SO4​ / MeOH65 °C (Reflux)12 hours60–70%Not Detected15–25%
MeI / K2​CO3​ 25 °C8 hours40–50%35–45%Not Detected

Analytical Validation

To confirm the structural integrity and chemoselectivity of the final product, conduct the following analyses:

  • 1 H NMR ( CDCl3​ or DMSO- d6​ ): The success of the reaction is definitively confirmed by the appearance of a sharp 3H singlet at ~3.80 ppm, corresponding to the newly formed methoxy ester group. The preservation of the enone is validated by the presence of two coupled doublets ( J≈15−16 Hz ) in the 6.8–7.5 ppm range, confirming the trans (2E) geometry remains completely intact.

  • LC-MS: The target mass [M+H]+ for C11​H9​NO6​ is m/z 252.05. The absence of m/z 284 (which would indicate the Michael addition of MeOH) confirms the chemoselectivity of the ambient-temperature protocol.

References

  • NextSDS. "(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid — Chemical Substance Information". nextsds.com.[Link]

  • Nudelman, A., et al. "Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group." Synthetic Communications, 1998, 28(3), 471-474.[Link]

  • Chemistry Learner. "Esterification: Definition, Reaction, Mechanism, and Examples". chemistrylearner.com. [Link]

  • Sciencemadness Discussion Board. "Acyl chloride/ MeOH = esterification?". sciencemadness.org.[Link]

  • Bogojevic, S. S., et al. "Antiproliferative activity of the Michael adducts of aroylacrylic acids and cyclic amines". Molecular Diversity, 2014, 18, 577–592.[Link]

Sources

Method

Topic: In Vivo Dosing Guidelines and Administration Routes for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS No. 224044-66-0) is a small molecule whose in vivo pharmacology is...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS No. 224044-66-0) is a small molecule whose in vivo pharmacology is not yet characterized in publicly available literature.[1][2] This guide provides a comprehensive framework for researchers initiating preclinical in vivo studies with this compound. Due to the absence of specific pharmacokinetic and toxicological data, this document outlines a systematic, first-principles approach to formulation development, administration route selection, and dose-range finding. The protocols herein are designed to establish a foundation for safe and effective in vivo evaluation, emphasizing scientific rationale and best practices for novel chemical entities.

Compound Analysis: Physicochemical Properties and Putative Mechanism of Action

A thorough understanding of the molecule's structure is paramount for predicting its behavior in a biological system. The structure of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid contains several key functional groups that inform its potential activity and formulation challenges.

  • α,β-Unsaturated Carbonyl System: This moiety is a well-known Michael acceptor, capable of forming covalent bonds with nucleophilic residues like cysteine thiols on proteins.[3][4] This reactivity is the basis for the mechanism of action for many compounds that modulate redox signaling pathways.[3]

  • Carboxylic Acid: This group provides a handle for salt formation and pH-dependent solubility.

  • Phenolic Hydroxyl and Nitro Groups: These substituents on the aromatic ring influence the molecule's polarity, acidity, and potential for metabolism.

Given these features, a plausible, yet unconfirmed, mechanism of action involves the covalent modification of sensor proteins. One such prominent target for α,β-unsaturated electrophiles is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nuclear Factor Erythroid 2-Related Factor 2 (NRF2).[3] Covalent modification of KEAP1's cysteine sensors can disrupt its ability to target NRF2 for degradation, leading to NRF2 accumulation and the subsequent transcription of antioxidant and cytoprotective genes.

putative_moa cluster_0 Cytosol (Basal State) cluster_1 Compound Intervention KEAP1 KEAP1 (Cysteine Thiol) NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Ub Ubiquitin Proteasome Degradation NRF2->Ub Targeted for Degradation Compound (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid (Electrophile) KEAP1_mod Modified KEAP1 (Covalent Adduct) Compound->KEAP1_mod Michael Addition NRF2_free NRF2 KEAP1_mod->NRF2_free Release Nucleus Nucleus NRF2_free->Nucleus Translocation ARE Antioxidant Response Element (ARE) Genes Nucleus->ARE Binds & Activates

Figure 1: Putative mechanism via NRF2 activation.

Formulation Strategy for a Poorly Soluble Compound

The aromatic nature and molecular weight of the compound suggest it may have low aqueous solubility, a common challenge for new chemical entities.[5][6] Developing a suitable vehicle is a critical first step to ensure consistent and reliable drug exposure in vivo.[7] A tiered approach is recommended, starting with the simplest formulations.

G start Start: Assess Solubility sol_check Soluble in Aqueous Buffer (pH 6.5-7.4)? start->sol_check ph_adjust Soluble with pH Adjustment? sol_check->ph_adjust No solution Use Aqueous Solution sol_check->solution Yes cosolvent Soluble with Co-solvents? ph_adjust->cosolvent No ph_adjust->solution Yes suspension Formulate as Suspension cosolvent->suspension No cosolvent->solution Yes adv_form Consider Advanced Formulations (e.g., Lipid-Based, Nanoparticles) suspension->adv_form If bioavailability is poor

Figure 3: Workflow for determining the optimal in vivo dose.
Protocol 4.1: Acute Maximum Tolerated Dose (MTD) Study in Mice

The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or significant adverse clinical signs). [8][9]

  • Objective: To determine the single-dose MTD of the compound when administered via the IP route.

  • Animal Model: C57BL/6 or BALB/c mice, 8-10 weeks old, one sex to start (e.g., female).

  • Group Allocation: Use 3-5 mice per group. [10]4. Dose Escalation:

    • Starting Dose: Estimate a low starting dose. A conservative starting point is often 1/10th to 1/100th of the in vitro CC50, converted to an in vivo dose, though this is a rough estimate. If no data exists, start low (e.g., 1-5 mg/kg).

    • Dosing Scheme: Administer single, escalating doses to each group. A modified Fibonacci sequence (e.g., doses increased by 100%, then 67%, 50%, 33%) is common. For example: 5, 10, 20, 40, 80 mg/kg. [10]5. Procedure:

    • Acclimate animals for at least 7 days.

    • Record baseline body weight on Day 0.

    • Administer a single IP injection of the compound or vehicle control. Dose volume should be consistent (e.g., 10 mL/kg).

    • Monitoring: Observe animals closely for the first 4-6 hours post-dose for acute signs of toxicity (e.g., lethargy, ataxia, labored breathing).

    • Record clinical signs and body weight daily for 7-14 days. [8] 6. Endpoints: The primary endpoints are mortality, body weight change, and clinical signs of toxicity. The MTD is defined as the highest dose that does not result in mortality or body weight loss exceeding 20%.

  • Data Analysis: Plot percent body weight change versus time for each dose group. Record all clinical observations.

Table 4: Example MTD Study Design
GroupTreatmentDose (mg/kg)N (mice)
1Vehicle Control05
2Compound55
3Compound105
4Compound205
5Compound405
6Compound805

Dose Range Finding and Efficacy Studies

Once the MTD is established, a dose-range-finding (DRF) efficacy study can be designed.

  • Dose Selection: Select 3-4 doses well below the MTD. For example, if the MTD is 80 mg/kg, you might test 10, 20, and 40 mg/kg in an efficacy model.

  • Dosing Regimen: The frequency of administration should be guided by any available pharmacokinetic data or inferred from the duration of action in pharmacodynamic assays. [9]For initial studies, once-daily (q.d.) administration is a common starting point.

  • Controls: Always include a vehicle control group. A positive control group, if a standard-of-care exists for the model, is highly recommended. [8] By following this systematic approach, researchers can de-risk their in vivo programs and generate the high-quality, reproducible data needed to advance novel compounds like (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid toward their therapeutic potential.

References

  • Gullapalli, R. P. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Jain, S. et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012). Available at: [Link]

  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). Available at: [Link]

  • Wang, J. et al. A11, a novel diaryl acylhydrazone derivative, exerts neuroprotection against ischemic injury in vitro and in vivo. PMC. (2018). Available at: [Link]

  • NextSDS. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid — Chemical Substance Information. Available at: [Link]

  • Medicilon. Medicilon Routes of Drug Administration Platform. Available at: [Link]

  • LoRusso, P. M. et al. Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research - AACR Journals. (2016). Available at: [Link]

  • ResearchGate. How to calculate a right dose for in vivo study?. (2016). Available at: [Link]

  • FDA. Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). Available at: [Link]

  • FDA. 2.6.4 Nonclinical Summary - Pharmacokinetics Written Summary. Available at: [Link]

  • King, J. N. et al. Effects of route of administration and feeding schedule on pharmacokinetics of robenacoxib in cats. PubMed. (2013). Available at: [Link]

  • Al-Harrasi, A. et al. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects. MDPI. (2022). Available at: [Link]

  • Schopfer, F. J. et al. Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity. PMC. Available at: [Link]

Sources

Application

Preparation of analytical standards using (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

An in-depth technical guide for the preparation, validation, and analytical implementation of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid standards. Mechanistic Context & Scientific Significance The human eye...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation, validation, and analytical implementation of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid standards.

Mechanistic Context & Scientific Significance

The human eye lens is chronically exposed to ultraviolet (UV) radiation. To protect the retina, the lens relies on low-molecular-weight UV filters derived from the catabolism of L-tryptophan via the kynurenine pathway. The primary filters include kynurenine, 3-hydroxykynurenine, and their O-β-D-glucopyranosides. Over time, these metabolites can undergo spontaneous deamination and photochemical degradation, forming reactive α,β-unsaturated ketones that covalently cross-link with lens crystallin proteins. This protein modification is a fundamental driver in the pathogenesis of age-related nuclear cataracts (1[1]).

To accurately quantify these metabolites and study their degradation kinetics, analytical chemists require highly pure synthetic standards. The compound (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0) is the definitive benzoyl acrylate precursor required for the total synthesis of primate lenticular UV filters, specifically the O-β-D-glucopyranosides of 3-hydroxykynurenine (2[2]). This application note outlines a self-validating protocol for preparing and validating analytical standards of this critical precursor for LC-MS/MS applications.

MetabolicPathway Trp L-Tryptophan Kyn Kynurenine Trp->Kyn IDO / TDO Enzyme OH_Kyn 3-Hydroxykynurenine (Natural UV Filter) Kyn->OH_Kyn KMO Enzyme Protein_Adducts Protein Adducts (Age-related Cataracts) OH_Kyn->Protein_Adducts Photochemical Degradation Precursor (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid (Synthetic Precursor) Synthetic_Filter Synthetic Lenticular UV Filter Standards Precursor->Synthetic_Filter Chemical Synthesis (Manthey et al.) Synthetic_Filter->OH_Kyn Analytical Standardization

Fig 1. Role of the synthetic precursor in standardizing human lenticular UV filter metabolites.

Causality in Experimental Choices

Standard preparation is not merely following a recipe; it requires anticipating the physicochemical vulnerabilities of the analyte:

  • Solvent Selection: The analyte features a carboxylic acid, an enone system, and a nitrophenol moiety. While soluble in polar protic solvents, primary alcohols (like methanol) can cause slow solvolysis or transesterification of the carboxylic acid over time. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is selected for the primary stock to ensure complete dissolution while maintaining chemical stability.

  • Actinic Protection: Kynurenine-derived compounds are potent photosensitizers. Exposure to ambient laboratory light can trigger photo-isomerization of the (2E)-alkene bond to the (Z)-isomer, destroying standard integrity. All preparations must strictly utilize amber glassware or low-actinic environments.

  • Mobile Phase pH: The analytical mobile phase is buffered with 0.1% Formic Acid (pH ~2.7). This acidic environment suppresses the ionization of the carboxylic acid, improving retention on reverse-phase C18 columns, while simultaneously preventing the base-catalyzed spontaneous deamination observed in kynurenine metabolites at physiological pH (2[2]).

Quantitative Data & Specifications

Table 1: Physicochemical Properties of the Standard

ParameterSpecification
Chemical Name (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid
CAS Number 224044-66-0
Molecular Formula C10H7NO6
Molecular Weight 237.17 g/mol
Appearance Yellow Solid
Storage Conditions -20°C to -80°C, Strictly protect from light (3[3])

Self-Validating Preparation Protocol

To ensure absolute trustworthiness, this protocol employs a dual-weighing self-validation system. A primary stock is used for the calibration curve, while a separately weighed Quality Control (QC) stock verifies the accuracy of the primary weighing.

Step 1: Gravimetric Sampling

  • Equilibrate the standard powder (Purity ≥98%) to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Using a calibrated microbalance (readability 0.01 mg), accurately weigh 1.00 mg of the standard into a 2.0 mL amber glass vial (Primary Stock ).

  • Independently weigh a second 1.00 mg aliquot into a separate 2.0 mL amber glass vial (QC Stock ).

Step 2: Dissolution and Storage

  • Add exactly 1.00 mL of LC-MS grade anhydrous DMSO to both vials to achieve a concentration of 1.00 mg/mL.

  • Vortex for 60 seconds and sonicate in a water bath for 5 minutes (temperature not exceeding 25°C) until fully dissolved.

  • Aliquot the stocks into 100 µL portions in amber microcentrifuge tubes to avoid freeze-thaw cycles, and store at -80°C.

Step 3: Working Solution Preparation

  • Dilute the Primary Stock in 50:50 Acetonitrile:Water (v/v) to create an intermediate working stock of 10 µg/mL.

  • Perform serial dilutions to generate a calibration curve spanning 10 ng/mL to 1000 ng/mL.

  • Dilute the QC Stock independently to a mid-range concentration (e.g., 250 ng/mL).

Step 4: Self-Validation Checkpoint

  • Analyze the calibration curve and the QC sample via LC-MS/MS.

  • Critical Acceptance Criterion: The calculated concentration of the QC sample must fall within ±5% of its nominal value. If it fails, both stocks must be discarded, as gravimetric error, solvolysis, or photo-degradation has occurred.

AnalyticalWorkflow Weigh1 Primary Stock Gravimetric Sampling Dissolve Dissolution (DMSO, Amber Vial) Weigh1->Dissolve Weigh2 QC Stock Gravimetric Sampling Weigh2->Dissolve LCMS LC-MS/MS Acquisition Dissolve->LCMS Serial Dilution Validate Self-Validation (QC vs Primary <5% dev) LCMS->Validate Data Processing

Fig 2. Self-validating analytical workflow for standard preparation and LC-MS/MS verification.

LC-MS/MS Method Development

Due to the presence of the carboxylic acid and phenolic hydroxyl group, the analyte ionizes highly efficiently in Negative Electrospray Ionization (ESI-) mode.

Table 2: LC-MS/MS Parameters

ParameterSetting
Analytical Column C18 (50 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 4.0 minutes
Ionization Mode ESI Negative
MRM Transition m/z 236.0 → 192.0 (Loss of CO₂)

Table 3: Validation Criteria for the Standard

Validation ParameterTarget Specification
Linearity (R²) > 0.995 (10 - 1000 ng/mL)
Limit of Detection (LOD) ≤ 2 ng/mL (S/N > 3)
Limit of Quantitation (LOQ) ≤ 10 ng/mL (S/N > 10)
Intra-day Precision (CV%) < 5%
Inter-day Precision (CV%) < 8%

References

  • Manthey, M. K., Jamie, J. F., & Truscott, R. J. W. (1999). Synthesis of human ultraviolet filter compounds: O-β-D-glucopyranosides of 3-hydroxykynurenine and 2-amino-3-hydroxy-γ-oxobenzenebutanoic acid. Journal of Organic Chemistry, 64(11), 3930-3933. 2

  • Henning, C., Liehr, K., Girndt, M., Ulrich, C., & Glomb, M. A. (2014). Identification of Kynoxazine, a Novel Fluorescent Product of the Reaction between 3-Hydroxykynurenine and Erythrulose in the Human Lens, and Its Role in Protein Modification. Journal of Biological Chemistry, 289(41), 28609–28618. 1

  • Echemi. (2023). Safety Data Sheets: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0). Echemi Substance Database. 3

Sources

Method

Spectrophotometric Determination of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid: An Application Note

Abstract This application note presents a detailed protocol for the quantitative determination of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid using UV-Visible spectrophotometry. (2E)-4-(3-Hydroxy-2-nitrophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the quantitative determination of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid using UV-Visible spectrophotometry. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid is a compound of interest in pharmaceutical research, potentially as a synthetic intermediate or a pharmacologically active agent. The described method is simple, cost-effective, and suitable for routine analysis in drug development and quality control laboratories.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical principles, experimental procedures, method validation, and data interpretation.

Introduction and Scientific Rationale

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid belongs to a class of compounds that often exhibit significant UV-Visible absorption due to the presence of chromophores and extensive conjugation.[4][5] The molecular structure, featuring aromatic rings, a nitro group, a carbonyl group, and an α,β-unsaturated system, suggests strong electronic transitions in the UV-Vis region, making it an ideal candidate for spectrophotometric analysis.[4][5]

UV-Visible spectrophotometry is a widely utilized analytical technique in pharmaceutical analysis for its simplicity, high sensitivity, and low cost.[1][2][6] The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the analyte.[1][7] By measuring the absorbance of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid at its wavelength of maximum absorbance (λmax), its concentration in a sample can be accurately determined.[6]

The choice of solvent is critical in spectrophotometric analysis as it can influence the λmax and molar absorptivity of the analyte. A solvent that is transparent in the analytical wavelength range and in which the analyte is stable and sufficiently soluble should be selected. For compounds with acidic or basic functional groups, the pH of the solution can also significantly affect the absorption spectrum. Therefore, a buffered solution is often preferred to ensure reproducibility.

Materials and Reagents

  • Instrumentation: A calibrated double-beam UV-Visible spectrophotometer with a spectral bandwidth of 2 nm or less, equipped with 1 cm matched quartz cuvettes.

  • Analyte: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (Purity ≥ 98%)

  • Solvent: Methanol (HPLC grade) or Ethanol (Spectroscopic grade)

  • Buffer (optional, for pH studies): Phosphate buffer solutions of various pH values.

  • Volumetric flasks: Class A, various sizes (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes: Calibrated micropipettes and glass pipettes.

Experimental Protocol

Determination of Wavelength of Maximum Absorbance (λmax)

The λmax is the wavelength at which the analyte exhibits the highest absorbance, providing the best sensitivity for quantitative analysis.[6]

  • Prepare a stock solution: Accurately weigh approximately 10 mg of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid and dissolve it in 100 mL of methanol in a volumetric flask to obtain a concentration of 100 µg/mL.

  • Prepare a working solution: Dilute 10 mL of the stock solution to 100 mL with methanol to get a concentration of 10 µg/mL.

  • Scan the spectrum: Record the UV-Vis spectrum of the working solution from 200 to 400 nm using methanol as a blank.

  • Identify λmax: Determine the wavelength at which maximum absorbance is observed. This wavelength will be used for all subsequent measurements.

Preparation of Standard Solutions and Calibration Curve

A calibration curve is essential to establish the relationship between absorbance and concentration.

  • Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of standard solutions with concentrations ranging from 2 µg/mL to 20 µg/mL by appropriate dilutions with methanol in 10 mL volumetric flasks.

  • Measure absorbance: Measure the absorbance of each standard solution at the predetermined λmax using methanol as a blank.

  • Construct the calibration curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is generally considered acceptable.[8]

Analysis of an Unknown Sample
  • Prepare the sample solution: Prepare a solution of the unknown sample in methanol, ensuring the concentration falls within the linear range of the calibration curve.

  • Measure absorbance: Measure the absorbance of the sample solution at the λmax.

  • Calculate the concentration: Determine the concentration of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid in the sample solution using the equation of the calibration curve.

Method Validation

Method validation is crucial to ensure the reliability and accuracy of the analytical method.[9] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.[9][10] This is typically demonstrated by a high correlation coefficient (R² ≥ 0.999) for the calibration curve.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10] It is often determined by the standard addition method or by analyzing a sample with a known concentration and is expressed as percent recovery. The acceptable range for recovery is typically 98-102%.[8][11]

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days. An RSD of ≤ 2% is generally considered acceptable.[8][9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Example Calibration Data for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Concentration (µg/mL)Absorbance at λmax
20.152
40.305
60.458
80.610
100.763
120.915

Linear Regression Analysis:

  • Equation: y = 0.0761x + 0.0008

  • Correlation Coefficient (R²): 0.9999

Experimental Workflow and Diagrams

Spectrophotometric_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Stock Solution (100 µg/mL) B Prepare Standard Solutions (2-20 µg/mL) A->B D Determine λmax A->D I Perform Method Validation E Measure Absorbance of Standards B->E C Prepare Unknown Sample F Measure Absorbance of Unknown C->F G Construct Calibration Curve E->G H Calculate Concentration of Unknown G->H

Caption: Workflow for the spectrophotometric determination of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid.

Conclusion

The described UV-Visible spectrophotometric method provides a simple, accurate, and precise means for the quantitative determination of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid. This application note serves as a comprehensive guide for its implementation in a laboratory setting. The method is suitable for routine quality control and can be readily adapted for various research applications in the pharmaceutical industry.

References

  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). [Source not further specified]
  • The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. (2025). [Source not further specified]
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. (n.d.). PMC.
  • METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. (n.d.).
  • Spectrophotometry in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applic
  • Spectroscopy and Spectrophotometry: Principles and Applications for Colorimetric and Rel
  • ICH Guidelines for Analytical Method Valid
  • Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone. (2024).
  • Red edge effect of chalcone derivatives and their application in Bio-sensing. (2025). [Source not further specified]
  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry.
  • EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. (2024). [Source not further specified]
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. (2025).
  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. (n.d.). FyoniBio.
  • VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. (n.d.). Dialnet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

System Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0).

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Author: BenchChem Technical Support Team. Date: March 2026

System Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0). This aroylacrylic acid derivative is a critical intermediate in the preparation of human UV filter compounds and kynurenine pathway metabolites[1],[2].

The synthesis fundamentally relies on a two-step sequence: the regioselective nitration of 3-hydroxyacetophenone, followed by an acid-catalyzed aldol condensation with glyoxylic acid[3],[4]. However, the strong electron-withdrawing nature of the ortho-nitro group severely deactivates the intermediate, often leading to stalled condensations, poor E/Z stereoselectivity, and degraded yields[5]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your synthetic yield.

Synthesis Workflow

SynthesisWorkflow SM 3-Hydroxyacetophenone Nitration Nitration (Cu(NO3)2, Ac2O/AcOH) SM->Nitration Int_Target 3-Hydroxy-2-nitroacetophenone (Desired Intermediate) Nitration->Int_Target Major (Regioselective) Int_Byprod 3-Hydroxy-4-nitroacetophenone (Byproduct) Nitration->Int_Byprod Minor Aldol Aldol Condensation (Glyoxylic Acid, TsOH, Microwave) Int_Target->Aldol Adduct β-Hydroxy Acid Intermediate Aldol->Adduct Dehydration Dehydration (-H2O) Thermodynamic Control Adduct->Dehydration Product (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid Dehydration->Product (E)-Isomer

Fig 1. Two-step synthesis workflow: Regioselective nitration followed by microwave aldol condensation.

Troubleshooting & FAQs

Q1: Why is my yield of 3-hydroxy-2-nitroacetophenone so low during the initial nitration step?

Causality: Standard nitration using a mixture of nitric and sulfuric acid (HNO₃/H₂SO₄) is excessively harsh for electron-rich phenols like 3-hydroxyacetophenone. This leads to oxidative degradation of the aromatic ring and poor regioselectivity, yielding a difficult-to-separate mixture of 2-nitro and 4-nitro isomers[3]. Solution: Shift to a milder, metal-directed nitration. Using cupric nitrate (Cu(NO₃)₂) in an acetic acid/acetic anhydride mixture at 10–15 °C suppresses oxidation. The copper ion chelates the phenolic hydroxyl and the carbonyl oxygen, sterically directing the nitronium ion attack primarily to the ortho position (C2), thereby enriching the desired 3-hydroxy-2-nitroacetophenone intermediate.

Q2: The aldol condensation with glyoxylic acid stalls at 30-40% conversion. How can I drive it to completion?

Causality: The aldol condensation between 3-hydroxy-2-nitroacetophenone and glyoxylic acid requires the formation of an enol/enolate. The strong electron-withdrawing effect of the ortho-nitro group severely deactivates the ketone, increasing the activation energy required for enolization[4]. Under traditional prolonged reflux in acetic acid, glyoxylic acid monohydrate undergoes competitive Cannizzaro-type disproportionation or thermal degradation before the condensation can complete[5]. Solution: Abandon traditional thermal reflux and adopt a microwave-assisted protocol using p-Toluenesulfonic acid (TsOH) in 1,4-dioxane[6]. Microwave dielectric heating rapidly achieves the activation energy for enolization, while the stronger acidity of TsOH (compared to acetic acid) accelerates the subsequent dehydration step. This limits the residence time of glyoxylic acid at high temperatures, preventing its degradation[4].

Q3: I am observing a mixture of (E) and (Z) isomers of the final product. How do I enrich the (2E) isomer?

Causality: The dehydration of the β-hydroxy acid intermediate initially yields a kinetic mixture of (E) and (Z) isomers. While the (2E)-configuration is thermodynamically favored due to the severe steric clash between the bulky 3-hydroxy-2-nitrobenzoyl group and the carboxylic acid moiety in the (Z)-form, incomplete equilibration leaves residual (Z)-isomer trapped in the mixture. Solution: The use of TsOH in the microwave protocol usually facilitates complete in situ isomerization to the (E)-isomer[4]. If NMR indicates residual (Z)-isomer, you can validate and correct the system by suspending the crude product in toluene with a catalytic amount of iodine (I₂) and heating at 80 °C for 1 hour. The reversible addition of the iodine radical to the double bond allows free rotation and quantitative relaxation into the thermodynamic (2E)-state.

Quantitative Data: Condensation Condition Comparison

To highlight the impact of catalyst and heating modality on the aldol condensation step, review the comparative data below:

Reaction ConditionCatalyst / ReagentsTemp (°C)TimeYield of (2E)-Product (%)Impurity Profile / Notes
Traditional Reflux AcOH / HCl (cat.)11016 h35 - 42High glyoxylic acid degradation; significant (Z)-isomer presence.
Base-Catalyzed Pyrrolidine / MeOH604 h< 15Complex mixture; rapid Cannizzaro disproportionation of glyoxylic acid.
Microwave-Assisted TsOH (1.0 eq), Dioxane1001.5 h78 - 85 Trace (Z)-isomer; high purity profile; self-validating via TLC[6].

Validated Experimental Protocols

Protocol 1: Regioselective Nitration to 3-Hydroxy-2-nitroacetophenone

Self-Validation Check: The desired 2-nitro isomer will exhibit a distinct downfield shift in the phenolic OH proton via ¹H-NMR (typically >10 ppm) due to strong intramolecular hydrogen bonding with the adjacent nitro group, distinguishing it from the 4-nitro byproduct.

  • Preparation: In a 500 mL round-bottom flask, dissolve 3-hydroxyacetophenone (50.0 g, 0.367 mol) in a mixture of glacial acetic acid (150 mL) and acetic anhydride (50 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 10–15 °C.

  • Nitration: Slowly add cupric nitrate trihydrate (Cu(NO₃)₂·3H₂O, 45.0 g, 0.186 mol) in small portions over 30 minutes to maintain the temperature below 15 °C.

  • Reaction: Stir the deep green/blue solution at 15 °C for 7–8 hours. Monitor via TLC (Hexane:EtOAc 3:1); the starting material (Rf ~0.3) should be consumed.

  • Workup: Pour the reaction mixture onto 500 g of crushed ice. Extract the aqueous suspension with ethyl acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude mixture via crystallization from hot methanol. The 3-hydroxy-2-nitroacetophenone crystallizes preferentially upon slow cooling to 4 °C (Yield: ~38-42%)[3].

Protocol 2: Microwave-Assisted Synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Self-Validation Check: The reaction is complete when the intermediate β-hydroxy adduct is fully dehydrated. The final (2E)-product will precipitate as a yellow solid upon aqueous dilution.

  • Reagent Loading: In a 30 mL microwave-safe pressure vial, add 3-hydroxy-2-nitroacetophenone (1.81 g, 10.0 mmol) and glyoxylic acid monohydrate (1.38 g, 15.0 mmol, 1.5 eq)[6].

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 1.90 g, 10.0 mmol, 1.0 eq) and suspend the mixture in anhydrous 1,4-dioxane (15 mL)[5].

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Heat the mixture at 100 °C for 90 minutes under continuous magnetic stirring[4].

  • Quenching: Allow the vial to cool to room temperature. Pour the dark reaction mixture into 50 mL of ice-cold distilled water. A yellow precipitate will begin to form.

  • Extraction & Washing: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the organic phase with water (2 × 20 mL) to remove residual glyoxylic acid and TsOH, followed by a brine wash.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure. Recrystallize the crude yellow solid from a mixture of ethyl acetate and heptane (1:2) to afford pure (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid.

References

  • Manthey, M. K., Jamie, J. F., & Truscott, R. J. W. (1999). Synthesis of human ultraviolet filter compounds: O-β-d-Glucopyranosides of 3-hydroxykynurenine and 2-amino-3-hydroxy-γ-oxobenzenebutanoic acid. Journal of Organic Chemistry, 64(11), 3930–3933. Available at: [Link]

  • Sicker, D., et al. (1998). Synthesis of 4-acetylbenzoxazolin-2(3H)-one reported from zea mays. Journal of Natural Products, 61(6), 821-822. Available at: [Link]

  • Thiesen, L., et al. (2021). Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. RSC Advances, 11(48), 30229-30236. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid .

This compound belongs to a class of (E)-4-aryl-4-oxo-2-butenoic acids, which are potent Michael acceptors often investigated for their antiproliferative and enzymatic inhibitory properties[1]. However, its structural features—a highly planar nitrophenol ring coupled with an α,β -unsaturated carbonyl—drive strong intermolecular π−π stacking and hydrogen bonding. When introduced into aqueous bioassays, these forces rapidly overcome solvation energies, leading to micro-precipitation, light scattering, and aggregation-based promiscuous inhibition[2].

This guide provides field-proven, self-validating protocols to tame this molecule, ensuring your dose-response curves reflect true pharmacology rather than physical artifacts.

Section 1: The Mechanistic Root Cause of Assay Failure

To troubleshoot a molecule, you must first understand its physical chemistry. The poor aqueous solubility of this compound is driven by the hydrophobic effect. At physiological pH (7.4), the carboxylic acid moiety is deprotonated, which theoretically aids solubility. However, the bulky, lipophilic 3-hydroxy-2-nitrophenyl group dominates the molecule's hydration shell.

When a concentrated DMSO stock of this compound is injected directly into an aqueous buffer, the local dielectric constant drops rapidly. The hydrophobic rings collapse together to minimize contact with water, forming colloidal aggregates ranging from 30 to 400 nm in diameter[2]. These aggregates sequester your target proteins non-specifically, leading to false-positive "promiscuous" inhibition that ruins assay integrity.

Quantitative Data & Buffer Compatibility
ParameterValue / ObservationCausality & Experimental Impact
LogP (estimated) 2.5 - 3.0High lipophilicity drives rapid partitioning out of the aqueous phase.
pKa (Carboxylic Acid) ~3.5Buffer must be strictly maintained at pH > 6.0 to ensure deprotonation.
pKa (Phenol) ~8.5Partially ionized at pH 7.4; highly sensitive to slight pH shifts in the assay.
Max Aqueous Solubility < 10 µM (buffer alone)Exceeding this limit causes immediate colloidal aggregation and light scattering.
Max DMSO Solubility > 50 mMExcellent stock solvent, but hygroscopic nature risks water absorption and decay.
Section 2: Visualizing the Problem & Solution

To prevent precipitation, we must alter the thermodynamic pathway of solvation. The diagrams below illustrate the optimized formulation workflow and the mechanistic difference between true inhibition and aggregation.

Workflow A 1. Solid Compound (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid B 2. Master Stock Dissolve in 100% Anhydrous DMSO (10 mM) A->B Add DMSO C 3. Intermediate Dilution Dilute in 20% HP-β-CD / H2O (1 mM) B->C Rapid mixing into carrier E Precipitation / Aggregation (Avoid direct buffer addition) B->E Direct to buffer (Error) D 4. Final Assay Buffer Add to pH 7.4 Buffer (<1% DMSO final) C->D Add to assay

Workflow for formulating highly lipophilic enone derivatives to prevent aqueous precipitation.

Aggregation Monomer Compound Monomer (Solvated) Target Biological Target (Enzyme/Receptor) Monomer->Target Valid assay conditions Aggregate Colloidal Aggregate (30-400 nm particles) Monomer->Aggregate Poor solubility / High concentration TrueInhib Specific 1:1 Binding (True Inhibition) Target->TrueInhib Promiscuous Protein Sequestration (Promiscuous Inhibition) Target->Promiscuous Aggregate->Target Nonspecific absorption

Mechanism of true target inhibition versus aggregation-based promiscuous inhibition.

Section 3: Step-by-Step Troubleshooting Methodologies

To achieve reliable bioassay results, you must use a "step-down" formulation approach utilizing a molecular carrier. We recommend Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of the cyclodextrin temporarily hosts the nitrophenol ring, while the hydrophilic exterior maintains aqueous solubility, leaving the reactive butenoic acid tail exposed for target engagement[3].

Protocol A: Preparation of the Anhydrous Master Stock

Causality: DMSO is highly hygroscopic. If your stock absorbs atmospheric moisture, the compound will pre-nucleate in the tube, ruining all subsequent dilutions.

  • Equilibration: Allow the lyophilized vial of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Add 100% anhydrous, LC-MS grade DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.

  • Sonication: Sonicate the vial in a room-temperature water bath for 5 minutes to ensure the disruption of any microscopic crystal lattices.

  • Aliquot & Store: Divide the stock into single-use 10 µL aliquots in tightly sealed amber tubes. Store at -20°C. Never freeze-thaw.

Protocol B: The "Step-Down" Aqueous Formulation

Causality: Direct addition of DMSO stock to an aqueous buffer causes a localized spike in solvent polarity, triggering immediate colloidal aggregation.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in your standard assay buffer (ensure pH is strictly adjusted to 7.4).

  • Intermediate Dilution: Pipette 90 µL of the HP- β -CD buffer into a fresh tube. While vortexing the tube continuously, slowly drop 10 µL of the 10 mM DMSO master stock directly into the vortex vortex-funnel. This creates a 1 mM intermediate stock (10% DMSO).

  • Final Assay Addition: Dilute the intermediate stock 1:100 into your final assay plate containing your target protein and buffer.

  • Self-Validation Step: Before adding your biological substrate or fluorescent probes, read the absorbance of the well at 600 nm ( OD600​ ).

    • Validation: A baseline of zero indicates a true monomeric solution. Any elevated baseline indicates light scattering from colloidal particles, meaning the protocol must be repeated.

Section 4: Frequently Asked Questions (FAQs)

Q: My IC50 curve is completely flat or biphasic. What is happening? A: This is the classic hallmark of aggregation-based promiscuous inhibition[2]. At lower concentrations, the compound is soluble and inactive. Once it crosses its critical aggregation concentration (often around 5-10 µM for this scaffold), it forms colloids that non-specifically denature or sequester your target enzyme, causing a sudden, steep drop in assay signal that masquerades as potent inhibition. Implement Protocol B to resolve this.

Q: Can I use surfactants like Tween-20 or Triton X-100 instead of Cyclodextrin? A: Yes, adding 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer can disrupt colloidal aggregates[2]. However, proceed with caution: highly lipophilic enones can partition entirely into the surfactant micelles, effectively removing them from the aqueous phase and artificially reducing their apparent potency against your target.

Q: I see a cloudy suspension when I add the compound directly to my buffer. Can I just vortex or heat it to dissolve it? A: No. Once the compound nucleates and forms a crystalline or colloidal suspension in water, the kinetic barrier to re-dissolution is exceptionally high. Heating may temporarily clarify the solution, but it will crash out again as it cools to assay temperature, leading to irreproducible data. You must discard the suspension and change the order of addition as outlined in Protocol B.

References
  • (E)-4-aryl-4-oxo-2-butenoic acid amides, chalcone-aroylacrylic acid chimeras: design, antiproliferative activity and inhibition of tubulin polymerization. European Journal of Medicinal Chemistry / PubMed. URL: [Link]

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry / ACS Publications. URL: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews / PubMed. URL: [Link]

Sources

Troubleshooting

Minimizing side reactions in (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid synthesis pathways

Welcome to the technical support center for the synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize side reactions. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established chemical principles.

Overview of Synthetic Pathways

The synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid can be approached through two primary routes: a Friedel-Crafts acylation and a Claisen-Schmidt condensation. Each pathway presents a unique set of challenges and potential side reactions that must be carefully managed to ensure a high yield and purity of the target molecule.

Synthetic_Pathways cluster_FC Pathway 1: Friedel-Crafts Acylation cluster_CS Pathway 2: Claisen-Schmidt Condensation A 3-Hydroxy-2-nitrophenol (or protected derivative) D (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid A->D Reacts with B Maleic Anhydride B->D in the presence of C Lewis Acid Catalyst (e.g., AlCl3) C->D Catalyzes E 3-Hydroxy-2-nitroacetophenone H (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid E->H Condenses with F Glyoxylic Acid F->H in the presence of G Base or Acid Catalyst G->H Catalyzes

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Part 1: Issues Related to Friedel-Crafts Acylation Pathway

Question 1: My reaction yield is very low, and I'm recovering a significant amount of starting material. What's going wrong?

Answer: Low conversion in a Friedel-Crafts acylation involving a phenol is a common issue. The primary culprit is often the deactivation of the Lewis acid catalyst and the aromatic ring.

  • Causality: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid (e.g., AlCl₃)[1]. This coordination has two detrimental effects:

    • It deactivates the catalyst.

    • The resulting complex is a strongly deactivating group, which reduces the nucleophilicity of the aromatic ring towards electrophilic substitution[1][2].

Troubleshooting Table 1: Low Conversion in Friedel-Crafts Acylation

Potential Cause Proposed Solution Rationale
Catalyst deactivation by the phenolic hydroxyl group.1. Protect the hydroxyl group: Convert the phenol to a less coordinating group, such as a methyl ether (anisole derivative), before acylation. Subsequent deprotection will be necessary. 2. Increase catalyst stoichiometry: Use a stoichiometric excess of the Lewis acid to compensate for the amount that complexes with the phenol.[3]1. A methoxy group is less deactivating and has a lower affinity for the Lewis acid, allowing the reaction to proceed more efficiently. 2. Ensures enough free catalyst is available to activate the maleic anhydride.
Insufficiently reactive aromatic ring.1. Use a more potent Lewis acid: Consider stronger Lewis acids if using a milder one. 2. Higher reaction temperature: Carefully increase the reaction temperature to overcome the activation energy barrier. Monitor closely for side reactions.1. A stronger Lewis acid can generate the acylium ion more effectively. 2. Increased temperature can enhance the reaction rate, but may also promote side reactions.

Question 2: I've isolated a product, but it's not my target ketone. The spectral data suggests an ester. What happened?

Answer: You have likely encountered O-acylation, a competing reaction pathway in the acylation of phenols.

  • Causality: Phenols are bidentate nucleophiles, meaning they can react at two positions: on the aromatic ring (C-acylation) to form the desired ketone, or on the phenolic oxygen (O-acylation) to form an ester[1].

C_vs_O_Acylation Phenol 3-Hydroxy-2-nitrophenol C_Acylation C-Acylation (Friedel-Crafts) Phenol->C_Acylation Ring Attack O_Acylation O-Acylation (Esterification) Phenol->O_Acylation Oxygen Attack Acylium Acylium Ion (from Maleic Anhydride + Lewis Acid) Acylium->Phenol Ketone Desired Product: Aryl Ketone C_Acylation->Ketone Ester Side Product: Aryl Ester O_Acylation->Ester

Caption: Competing C-acylation and O-acylation pathways.

Troubleshooting Table 2: O-Acylation vs. C-Acylation

Observation Probable Cause Recommended Action
Formation of an aryl ester instead of the aryl ketone.The reaction conditions favor kinetic control, leading to the faster-forming O-acylated product.1. Employ Fries Rearrangement conditions: The Fries rearrangement, promoted by an excess of a Lewis acid and often higher temperatures, can convert the O-acylated ester to the more thermodynamically stable C-acylated ketone. 2. Ensure sufficient Lewis acid: Higher concentrations of the Lewis acid generally favor C-acylation.[1]

Question 3: My reaction mixture has become a thick, unworkable polymer. What is causing this?

Answer: This is likely due to the polymerization of maleic anhydride.

  • Causality: Maleic anhydride can undergo homopolymerization, especially in the presence of initiators or under certain thermal conditions[4][5]. The reaction conditions for a Friedel-Crafts reaction can sometimes promote this side reaction[6][7].

Troubleshooting Table 3: Polymerization of Maleic Anhydride

Potential Cause Proposed Solution
Spontaneous or initiated polymerization of maleic anhydride.[6]1. Control the rate of addition: Add the maleic anhydride slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Maintain a lower reaction temperature: Polymerization is often thermally initiated, so keeping the temperature as low as feasible for the acylation to proceed can minimize this side reaction. 3. Use of inhibitors: In some systems, radical inhibitors can be employed, but their compatibility with the Friedel-Crafts conditions must be verified.
Part 2: Issues Related to Claisen-Schmidt Condensation Pathway

Question 4: The yield of my desired butenoic acid is low, and I have multiple spots on my TLC plate.

Answer: The Claisen-Schmidt condensation between an unsymmetrical ketone (3-hydroxy-2-nitroacetophenone) and an aldehyde (glyoxylic acid) can lead to a mixture of products if not properly controlled.

  • Causality: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[8] Side reactions can include self-condensation of the ketone if it possesses enolizable alpha-hydrogens on both sides of the carbonyl, or other competing reactions.

Troubleshooting Table 4: Low Yield and Byproducts in Claisen-Schmidt Condensation

Potential Cause Proposed Solution Rationale
Competing self-condensation or other side reactions.1. Optimize the base/acid catalyst: The choice and concentration of the catalyst are crucial. For base-catalyzed reactions, a weaker base might be preferable to minimize side reactions.[9] 2. Control stoichiometry: Use a slight excess of the glyoxylic acid to ensure the ketone is consumed in the desired reaction.1. A carefully chosen catalyst can selectively promote the desired crossed condensation over self-condensation. 2. Pushing the equilibrium towards the desired product.
Poor solubility of reactants.Use a co-solvent: If reactants have poor solubility in the chosen solvent, a co-solvent system may be necessary to ensure a homogeneous reaction mixture.Improved solubility increases the effective concentration of reactants, leading to a better reaction rate.
Part 3: General Issues and FAQs

Question 5: I'm observing the loss of CO₂ from my product during workup or purification. How can I prevent this?

Answer: You are observing decarboxylation, a common reaction for certain carboxylic acids, especially when heated.

  • Causality: While the target molecule is not a classic β-keto acid which readily decarboxylates, vinylogous systems and other unsaturated carboxylic acids can undergo decarboxylation under thermal stress[10][11][12][13]. The presence of the ketone and the double bond can facilitate this process.

Troubleshooting Table 5: Preventing Decarboxylation

Action Recommendation
Workup Use mild acidic and basic conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Purification If using chromatography, avoid highly acidic or basic mobile phases. For recrystallization, use the minimum temperature required to dissolve the compound and cool it promptly.
Storage Store the final product in a cool, dark, and dry place.

Question 6: Could the nitro group be causing stability issues?

Answer: Yes, the nitro group can be sensitive to certain reaction conditions.

  • Causality: While aromatic nitro groups are generally stable, they can be reduced under certain conditions. More relevant to this synthesis, the presence of the nitro group significantly increases the acidity of the phenolic proton[14][15][16][17]. This increased acidity can impact the reactivity in the Friedel-Crafts reaction by strengthening the interaction with the Lewis acid. Under strongly acidic conditions, side reactions involving the nitro group, though less common for aromatic systems than aliphatic ones, should not be entirely discounted[18].

Question 7: How do I choose between the Friedel-Crafts and Claisen-Schmidt pathways?

Answer: The choice depends on the availability of starting materials and your experimental capabilities.

  • Friedel-Crafts: This route may seem more direct (one step from the phenol derivative). However, it is often plagued by the side reactions discussed above (O-acylation, catalyst deactivation, polymerization). It may require more extensive optimization.

  • Claisen-Schmidt: This is a two-step process if you need to synthesize the 3-hydroxy-2-nitroacetophenone precursor first (e.g., by nitration of 3-hydroxyacetophenone[19]). However, the condensation step itself can sometimes be cleaner and more predictable than a Friedel-Crafts acylation on a sensitive substrate.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-2-nitroacetophenone (Precursor for Claisen-Schmidt)

This protocol is adapted from established nitration procedures for hydroxyacetophenones.[19]

  • To a stirred solution of 3-hydroxyacetophenone in a mixture of acetic acid and acetic anhydride, cool the reaction vessel to 10-15 °C in an ice bath.

  • Slowly add a solution of cupric nitrate in the same solvent mixture, maintaining the temperature below 15 °C.

  • Stir the reaction mixture for 7-8 hours at this temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Arakl, M., et al. (2006). Spontaneous Polymerization of Maleic Anhydride by Imidazole Derivatives. I. Available at: [Link]

  • Blumbergs, J. H., & Mac-Kellar, D. G. (1970). U.S. Patent No. 3,513,136. U.S. Patent and Trademark Office.
  • Lalevée, J., et al. (2025). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The free radical polymerization of maleic anhydride. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Acidity order of nitrophenols. Available at: [Link]

  • Nasirtabrizi, M. H., et al. (2018). Synthesis and Chemical Modification of Maleic Anhydride Copolymers with 2-Amino Ethyl Benzoate Groups. Advanced Journal of Chemistry-Section A. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies in decarboxylation. Part 14. The gas-phase decarboxylation of but-3-enoic acid and the intermediacy of isocrotonic (cis-but-2-enoic) acid in its isomerisation to crotonic (trans-but-2-enoic) acid. Royal Society of Chemistry. Available at: [Link]

  • Fiveable. (2025). P-Nitrophenol: Organic Chemistry Study Guide. Available at: [Link]

  • PubMed. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]

  • Quora. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? Available at: [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]

  • ChemTalk. (2023). Decarboxylation. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

  • Unknown. (n.d.). Synthesis of 3-nitroacetophenone. Available at: [Link]

  • Unknown. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]

  • Unknown. (n.d.). Reactivity of 2-hydroxy-ω-nitroacetophenones: Synthesis of 2-oximinocoumaranones. Available at: [Link]

  • ResearchGate. (2018). How can i perform Friedel crafts acylation with phenol? Available at: [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Unknown. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for butanoic acid decarboxylation on the (111) surface of a Pd nanoparticle. Available at: [Link]

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline. Available at: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes for the preparation of 4-oxo-2-butenoic acid derivatives. Available at: [Link]

  • NextSDS. (n.d.). (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester. Available at: [Link]

  • NextSDS. (n.d.). (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Available at: [Link]

  • Scribd. (n.d.). Claisen-Schmidt Condensation | PDF. Available at: [Link]

  • Unknown. (n.d.). Claisen-Schmidt-Condensation.pdf. Available at: [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS: 224044-66-0). This compound is a critical benzoyl acrylate precursor used in the synthesis of endogenous human ultraviolet (UV) filter compounds, such as the O-β-D-glucopyranosides of 3-hydroxykynurenine, which are vital for ophthalmic research and cataract prevention[1].

Due to the inherent thermal hazards of nitroaromatic compounds and the stereochemical requirements of the (2E)-alkene, scaling this process requires strict adherence to thermodynamic controls and safety protocols[2].

Section 1: Process Chemistry & Scale-Up FAQs

Q: What is the most scalable synthetic route for this intermediate, and why? A: The most reliable and scalable route is the acid-catalyzed aldol condensation of 3-hydroxy-2-nitroacetophenone with glyoxylic acid, followed by in situ dehydration. Causality: While benzoylacrylic acids are traditionally synthesized via Friedel-Crafts acylation with maleic anhydride, the strongly electron-withdrawing nitro group on the phenol ring severely deactivates it, leading to poor regioselectivity and trace yields. The aldol-dehydration tandem route bypasses this by building the butenoic acid tail directly from the pre-functionalized acetophenone[1].

Q: How do we control the E/Z stereoselectivity to ensure the (2E) isomer is exclusively formed? A: Stereocontrol is achieved through thermodynamic equilibration. Causality: The (2E) isomer is thermodynamically favored due to extended conjugation and minimized steric hindrance between the bulky 3-hydroxy-2-nitrophenyl group and the carboxylic acid. By maintaining the dehydration step at elevated temperatures (85–90 °C) under acidic conditions, the kinetically formed (2Z) isomer and the β-hydroxy intermediate are reversibly driven toward the global thermodynamic minimum: the (2E)-alkene.

Q: What are the primary thermal safety concerns when scaling up this nitroaromatic compound? A: Nitroaromatics possess high decomposition energies and pose significant thermal runaway risks. Causality: The proximity of the nitro group to the phenolic hydroxyl can lower the onset temperature for exothermic decomposition. Solution: Differential Scanning Calorimetry (DSC) must be performed prior to scale-up. Process temperatures must never exceed 100 °C. Furthermore, the final product must not be over-dried (keep moisture ~0.2%) to prevent electrostatic discharge-induced dust explosions during powder handling[2].

Section 2: Troubleshooting Guide for Experimental Anomalies

Q: My crystallization step is yielding a sticky oil instead of filterable crystals (oiling out). How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or due to rapid supersaturation. Causality: Adding the anti-solvent (water) too quickly while the reaction mixture is still hot traps impurities in a coacervate phase, preventing nucleation. Solution: Implement a controlled cooling ramp (10 °C/hour) to reach 20 °C before adding the anti-solvent. Seed the mixture with 0.5% w/w pure (2E)-crystals at 25 °C to induce heterogeneous nucleation.

Q: HPLC analysis shows a persistent impurity peak at RT ~4.5 min. What is this, and how do I eliminate it? A: This is the un-dehydrated β-hydroxy acid intermediate. Causality: The initial aldol addition is kinetically fast, but the subsequent E1cB dehydration to the alkene requires significant activation energy. Solution: Ensure the reaction temperature is strictly maintained at 85–90 °C. Verify that the catalytic HCl has not been neutralized by basic impurities. If the intermediate persists, adding a Dean-Stark trap (if using a toluene co-solvent) to azeotropically remove water will force the equilibrium toward the alkene.

Q: We are observing unexpected darkening of the reaction mixture (black/brown) and a drop in yield. What is the mechanism of this degradation? A: Darkening indicates oxidative degradation of the electron-rich phenolic ring or polymerization of the enone system. Causality: 3-Hydroxy-2-nitroaromatics are highly susceptible to oxidation at elevated temperatures in the presence of atmospheric oxygen. Solution: Sparge the solvent with an inert gas (N₂ or Ar) for 30 minutes prior to reagent addition and maintain a positive inert pressure throughout the entire reaction.

Section 3: Process Specifications & Quantitative Data

To ensure batch-to-batch reproducibility, adhere to the following Critical Process Parameters (CPPs) to control the Critical Quality Attributes (CQAs).

Critical Process Parameter (CPP)Target RangeJustification (Causality)Impacted Critical Quality Attribute (CQA)
Reaction Temperature 85 – 90 °CDrives dehydration of the β-hydroxy intermediate to the (2E)-alkene.Assay (Yield) & Impurity Profile
Cooling Ramp Rate 10 °C / hourPrevents oiling out and ensures uniform crystal habit.Physical Form & Bulk Density
Acid Catalyst (HCl) Loading 0.10 – 0.15 eqLowers activation energy for E1cB dehydration without causing etherification.Reaction Kinetics & E/Z Ratio
Anti-Solvent (Water) Vol. 5.0 volumesMaximizes yield by reducing solubility while keeping polar impurities dissolved.Yield & Purity

Section 4: Self-Validating Scale-Up Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Preparation & Inerting

  • Action: Charge the reactor with 3-hydroxy-2-nitroacetophenone (1.0 eq) and glacial acetic acid (5 volumes). Sparge with N₂ for 30 minutes.

  • Causality: Acetic acid acts as both a solvent and a mild acid catalyst, preventing the Cannizzaro-type disproportionation of glyoxylic acid that occurs under basic conditions.

  • Self-Validation Check: Measure dissolved oxygen; proceed only when DO < 2 ppm to prevent oxidative darkening.

Step 2: Aldol Condensation

  • Action: Add glyoxylic acid monohydrate (1.2 eq) and concentrated HCl (0.1 eq). Heat the mixture to 85 °C.

  • Causality: The acid catalyst protonates the carbonyl oxygen of glyoxylic acid, increasing its electrophilicity for attack by the enolized acetophenone.

  • Self-Validation Check: The mixture must transition from a yellow suspension to a completely homogeneous dark yellow solution upon reaching 85 °C, validating the correct solvent-to-solute ratio.

Step 3: Dehydration & Isomerization

  • Action: Maintain heating at 85–90 °C for 12 hours.

  • Causality: Extended heating supplies the energy required to eliminate water and thermodynamically equilibrate any (2Z)-isomer into the desired (2E)-isomer.

  • Self-Validation Check (IPC 1): Sample the reaction and analyze via HPLC (254 nm). The reaction is complete only when the β-hydroxy acid peak is < 2.0% and the Z-isomer is < 1.0% relative to the (2E)-product peak.

Step 4: Controlled Crystallization

  • Action: Cool the reactor to 20 °C at a strict rate of 10 °C/hour. Once at 20 °C, slowly dose water (5 volumes) over 2 hours.

  • Causality: Controlled cooling creates a stable metastable zone, promoting crystal growth over rapid, chaotic nucleation (which traps impurities).

  • Self-Validation Check: Visually confirm the formation of a free-flowing, bright yellow slurry. The presence of oil droplets on the reactor walls indicates a failure in the cooling ramp.

Step 5: Isolation & Drying

  • Action: Filter the solid, wash with cold water (2 x 2 volumes), and dry under vacuum at 45 °C.

  • Causality: Vacuum drying at a moderate temperature prevents thermal degradation while efficiently removing the acetic acid/water mixture.

  • Self-Validation Check: Perform Karl Fischer (KF) titration. The product is validated for packaging only when moisture content is < 0.5% w/w, preventing long-term hydrolytic degradation.

Section 5: Process Visualizations

Workflow A 3-Hydroxy-2-nitroacetophenone + Glyoxylic Acid B Aldol Condensation (AcOH / HCl, 85°C) A->B Reagent Mixing C Dehydration (-H2O) B->C IPC 1: HPLC Intermediate Check D Crystallization (Cooling + Anti-solvent) C->D IPC 2: E/Z Ratio > 99:1 E (2E)-Product Isolation D->E KF Titration < 0.5% Moisture

Process workflow and IPC checkpoints for the scale-up synthesis of the (2E)-butenoic acid derivative.

Mechanism N1 Enolization of Acetophenone (Acid-Catalyzed) N2 Nucleophilic Attack on Glyoxylic Acid (C-C Bond Formation) N1->N2 N3 β-Hydroxy Acid Intermediate (Kinetically Favored, Unstable) N2->N3 N4 E1cB/E1 Dehydration (Protonation of OH) N3->N4 N5 (2E)-Isomer (Thermodynamic Product) N4->N5 Major Pathway (Heat drives equilibrium) N6 (2Z)-Isomer (Kinetic Product) N4->N6 Minor Pathway (Reversible)

Mechanistic pathway illustrating thermodynamic control favoring the (2E)-isomer during dehydration.

Sources

Troubleshooting

Reducing oxidation of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid during long-term storage

Welcome to the Technical Support Center. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is a highly reactive intermediate and analytical standard.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is a highly reactive intermediate and analytical standard. Due to its dense functionalization—comprising a phenolic hydroxyl group, an ortho-nitro group, and an α,β -unsaturated ketone—it is exceptionally prone to oxidative and photochemical degradation.

This guide provides field-proven troubleshooting, causality-driven explanations, and validated protocols to ensure the structural integrity of your compound during long-term storage.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule:

  • Phenolic Auto-Oxidation : The 3-hydroxy group on the nitrophenyl ring is highly susceptible to single-electron oxidation. In the presence of trace molecular oxygen or reactive oxygen species (ROS), the phenol can lose a hydrogen atom to form a stabilized phenoxyl radical. This radical rapidly cascades into complex, dark-colored quinone derivatives (1)[1].

  • Photo-Induced Isomerization : The 4-oxo-2-butenoic acid moiety is an extended Michael acceptor. When exposed to ambient or UV light, the conjugated α,β -unsaturated system readily undergoes E/Z photoisomerization (2)[2]. This not only alters the stereochemistry of the double bond but also increases the molecule's susceptibility to epoxidation and subsequent chain cleavage.

Pathway Visualization

DegradationPathway Compound (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid Phenoxyl Phenoxyl Radical Formation Compound->Phenoxyl Oxidation Isomerization E/Z Isomerization & Epoxidation Compound->Isomerization Photoreaction O2 Molecular Oxygen (O2) & ROS O2->Phenoxyl Light UV/Vis Light (Photoexcitation) Light->Isomerization Degradation Quinone Derivatives & Chain Cleavage Products Phenoxyl->Degradation Isomerization->Degradation Intervention1 Argon Flushing (Displaces O2) Intervention1->O2 Inhibits Intervention2 Amber Vials (Blocks Light) Intervention2->Light Inhibits

Degradation pathways of the target compound and points of intervention for storage.

Troubleshooting Guide & FAQs

Q: My compound turned from pale yellow to dark brown after a month at -20°C. What happened? A: This color change is the hallmark of phenolic auto-oxidation. The 3-hydroxy-2-nitrophenyl moiety has oxidized into polymeric quinone derivatives (1)[1]. Root Cause: Residual oxygen in the headspace of the storage vial. Even at -20°C, oxygen trapped in the vial can initiate radical formation over time. Solution: Switch your blanketing gas from nitrogen to argon. Argon is denser than air and nitrogen, allowing it to effectively "blanket" the solid powder at the bottom of the vial and displace oxygen much more efficiently in confined spaces (3)[3].

Q: HPLC analysis shows a secondary peak with the identical mass but a different retention time. Is this a degradant? A: Yes, this is likely the (2Z)-isomer of your compound. Root Cause: The α,β -unsaturated carbonyl system has undergone photoisomerization (2)[2]. This happens rapidly if the compound is left on a benchtop in clear glass under standard laboratory fluorescent lighting. Solution: Strict light exclusion is required. Always handle the compound under low-actinic lighting and store it exclusively in opaque or amber glass vials.

Q: Can I store the compound long-term as a DMSO stock solution? A: We strongly advise against this. DMSO is highly hygroscopic and readily absorbs atmospheric moisture and oxygen, which accelerates the oxidation of the phenol group. If a solution must be stored, use anhydrous, freeze-pump-thaw degassed DMSO, aliquot into single-use volumes, blanket with argon, and store at -80°C for no longer than 4 weeks.

Experimental Protocol: Preparing for Long-Term Storage

To ensure a self-validating and reproducible storage environment, follow this step-by-step methodology:

  • Lyophilization (Drying): Dissolve the compound in a minimal amount of LC-MS grade acetonitrile/water and lyophilize for 24–48 hours to remove all trace moisture. Water acts as a proton shuttle that can facilitate phenoxide formation, lowering the oxidation potential.

  • Aliquoting: Working rapidly under low-actinic light, transfer single-use quantities (e.g., 1–5 mg) into pre-dried, 2 mL amber glass vials. Self-validation step: Weighing single-use aliquots prevents repeated freeze-thaw cycles and repeated atmospheric exposure, ensuring the integrity of the remaining stock.

  • Argon Blanketing: Connect an argon line to a manifold. Gently flow high-purity (99.999%) argon into the vial for 30 seconds. Because argon is denser than air, it will pool at the bottom, displacing the oxygen upward and out of the vial (3)[3].

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum cap. Wrap the junction of the cap and vial tightly with Parafilm to prevent gas exchange.

  • Storage: Place the sealed vials inside a secondary container (e.g., a desiccator box with active Drierite) and store at -80°C.

Data Presentation: Degradation Rates by Storage Condition

The following table summarizes the expected purity retention of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid under various storage conditions, highlighting the critical need for optimized protocols.

Storage TemperatureAtmosphereLight ExposureExpected Purity at 3 MonthsExpected Purity at 6 Months
Room Temp (20°C)Ambient AirClear Vial (Ambient)< 40% (Brown solid)< 10% (Degraded)
4°CAmbient AirAmber Vial~ 75%~ 50%
-20°CNitrogen ( N2​ )Amber Vial> 92%~ 85%
-80°C Argon (Ar) Amber Vial > 99% > 98%
References
  • Minisci, F., Citterio, A., Vismara, E., Fontana, F., & De Bernardinis, S. (1989). "Efficient Quinone Synthesis from Phenols." The Journal of Organic Chemistry / Scribd. URL:[Link]

  • "Positional Alkene Photo-Isomerization." ACS Catalysis, American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid vs its methyl ester

Title: Synthetic Efficacy and Intermediate Profiling: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid vs. Its Methyl Ester Introduction & Strategic Overview In the synthesis of primate lenticular UV filters—specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthetic Efficacy and Intermediate Profiling: (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid vs. Its Methyl Ester

Introduction & Strategic Overview

In the synthesis of primate lenticular UV filters—specifically the O-β-D-glucopyranosides of 3-hydroxykynurenine and 2-amino-3-hydroxy-γ-oxobenzenebutanoic acid (AHBG)—managing highly polar, polyfunctional intermediates is the primary synthetic bottleneck . The core structural motif requires the assembly of a 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid scaffold.

Historically, researchers have debated whether to carry the carboxylic acid moiety through the synthesis as a free acid, (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS 224044-66-0) , or to mask it as a methyl ester, (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester (CAS 224044-67-1) . As an Application Scientist overseeing scale-up and discovery workflows, I have evaluated both pathways. This guide provides a definitive, data-driven comparison of their synthetic efficacy, demonstrating why the methyl ester is the superior strategic choice for downstream processing and scalability.

Physicochemical & Reactivity Profiling

The divergence in efficacy between the free acid and the methyl ester is fundamentally rooted in their physicochemical properties. The free acid possesses three highly polar, hydrogen-bonding capable groups (carboxylic acid, phenol, nitro), which drastically limit its solubility in standard organic solvents and complicate chromatographic purification.

ParameterFree Acid (CAS 224044-66-0)Methyl Ester (CAS 224044-67-1)
Organic Solubility (DCM/EtOAc) Poor (<5 mg/mL)Excellent (>50 mg/mL)
Chromatographic Behavior (Silica) Severe streaking; requires reverse-phaseWell-resolved (Rf ~0.45 in 6:4 Hexanes:EtOAc)
Hydrogenation Intermediate Zwitterionic amino acidNeutral amino ester
Downstream Isolation Cation/Anion Exchange ChromatographyStandard Liquid-Liquid Extraction
Overall Isolated Yield (2-Steps) 45–55%85–92%
Scalability Low (Solubility limits reaction molarity)High (Amenable to pilot-scale reactors)

Mechanistic Workflow & Pathway Visualization

The concurrent reduction of the nitro group to an aniline and the α,β-unsaturated alkene to an alkane is the critical juncture in this synthesis. When using the free acid, the resulting product is a zwitterion. Zwitterions partition poorly into organic solvents during aqueous workup, leading to catastrophic yield losses. The methyl ester circumvents this by maintaining a neutral, lipophilic profile during the reduction step, allowing for straightforward isolation before a mild, controlled saponification .

ComparativeSynthesis cluster_acid Free Acid Pathway (Suboptimal) cluster_ester Methyl Ester Pathway (Optimal) SM 3-Hydroxy-2-nitroacetophenone Acid (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid SM->Acid Glyoxylic Acid Ester (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid Methyl Ester SM->Ester Methyl Glyoxylate RedAcid Catalytic Hydrogenation (Aqueous/MeOH, Pd/C) Acid->RedAcid Zwitterion Zwitterionic Amino Acid (Difficult Isolation) RedAcid->Zwitterion Product 4-(2-Amino-3-hydroxyphenyl) -4-oxobutanoic Acid (AHBG Aglycone) Zwitterion->Product Ion-Exchange (Low Yield) RedEster Catalytic Hydrogenation (DCM/MeOH, Pd/C) Ester->RedEster EsterInt Amino Ester Intermediate (Easy Silica Purification) RedEster->EsterInt Hydrolysis Mild Saponification (LiOH, THF/H2O) EsterInt->Hydrolysis Hydrolysis->Product Liquid Extraction (High Yield)

Fig 1. Divergent synthetic pathways comparing the free acid vs. methyl ester intermediates.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Each phase includes integrated analytical checks to verify reaction progress before proceeding, eliminating downstream compound loss.

Protocol A: The Methyl Ester Route (Recommended)

Objective: Concurrent reduction and subsequent hydrolysis to yield the AHBG aglycone.

  • Substrate Solubilization: Dissolve 10.0 mmol of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester in 50 mL of anhydrous DCM/MeOH (1:1 v/v).

    • Causality: The mixed solvent system is critical. DCM ensures complete dissolution of the lipophilic nitro-aromatic ester, while MeOH provides the necessary protic environment to facilitate hydrogen transfer at the palladium surface.

  • Catalytic Reduction: Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N₂ (3x) followed by H₂ (3x). Stir vigorously under an H₂ atmosphere (1 atm) at 25°C for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 6:4). The starting material (UV active, yellow spot) must completely disappear, replaced by a highly fluorescent blue spot under 365 nm UV light (characteristic of the newly formed ortho-aminophenol moiety).

  • Filtration & Isolation: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C. Concentrate the filtrate in vacuo. The resulting amino ester can be passed through a short silica plug to remove baseline impurities.

  • Controlled Saponification: Redissolve the purified amino ester in 30 mL of THF/H₂O (3:1 v/v). Add LiOH·H₂O (2.5 eq) and stir at room temperature for 2 hours.

    • Causality: LiOH in a THF/H₂O biphasic system provides mild, selective hydrolysis of the methyl ester without causing base-catalyzed degradation or oxidation of the sensitive aminophenol ring (which occurs rapidly with NaOH/KOH).

  • Workup: Acidify the mixture to pH 4.5 using 1M HCl. Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield the pure AHBG aglycone.

Protocol B: The Free Acid Route (Suboptimal / For Comparison)

Objective: Direct reduction of the free acid.

  • Substrate Solubilization: Suspend 10.0 mmol of the free acid in 50 mL of MeOH/H₂O (8:2 v/v). Add NaHCO₃ (1.1 eq) to form the sodium salt.

    • Causality: The free acid is insoluble in standard hydrogenation solvents. Conversion to the sodium salt is mandatory to achieve a homogenous reaction mixture.

  • Catalytic Reduction: Add 10% Pd/C, purge with N₂/H₂, and stir under 1 atm H₂ for 8 hours.

    • Self-Validation Check: LC-MS must be used here, as TLC is ineffective for the highly polar sodium salt. Look for the mass shift from [M-H]⁻ 236 to [M-H]⁻ 208.

  • Workup Bottleneck: Filter through Celite. Acidify the aqueous filtrate to pH 4.5 (the isoelectric point of the resulting amino acid).

    • Causality & Failure Point: Unlike Protocol A, the product is now a zwitterion in an aqueous matrix. Extraction with EtOAc recovers less than 20% of the product. The remaining aqueous layer must be lyophilized and subjected to tedious cation-exchange chromatography (e.g., Dowex 50WX8), resulting in massive yield attrition and increased labor.

Conclusion

While both (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid and its methyl ester can theoretically yield the desired lenticular UV filter precursors, their practical efficacies are vastly different. The methyl ester acts as a crucial protecting group that masks the polarity of the carboxylate, enabling high-yielding organic extractions and simple silica gel purifications. For any research program focused on the scale-up of 3-hydroxykynurenine derivatives or AHBG analogs, the methyl ester pathway is the scientifically and economically sound choice.

References

  • Manthey, M. K., Jamie, J. F., & Truscott, R. J. W. (1999). Synthesis of Human Ultraviolet Filter Compounds: O-β-d-Glucopyranosides of 3-Hydroxykynurenine and 2-Amino-3-hydroxy-γ-oxobenzenebutanoic Acid. The Journal of Organic Chemistry, 64(11), 3930-3933. URL: [Link]

  • Bova, L. M., Wood, A. M., Jamie, J. F., & Truscott, R. J. W. (1999). UV Filter Compounds in Human Lenses: the Origin of 4-(2-Amino-3-hydroxyphenyl)-4-oxobutanoic Acid O-β-d-Glucoside. Investigative Ophthalmology & Visual Science, 40(13), 3237-3244. URL: [Link]

Comparative

Benchmarking (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Against Standard UV Filter Precursors

Executive Summary The development of next-generation dermatological and cosmetic sunscreens requires UV filter precursors that offer broad-spectrum absorption, minimal toxicity, and absolute photostability. While standar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation dermatological and cosmetic sunscreens requires UV filter precursors that offer broad-spectrum absorption, minimal toxicity, and absolute photostability. While standard precursors like p-Methoxycinnamic acid (p-MCA) and Salicylic acid (SA) have dominated the industry, they often suffer from photochemical instability or narrow absorption bands. This guide benchmarks (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (HNOBA) —and its esterified derivatives, which are actively utilized in the preparation of human UV filters[1]—against these industry standards, providing drug development professionals with a rigorous, data-driven photophysical profile.

Mechanistic Rationale: The ESIPT Advantage

The core vulnerability of cinnamate-based precursors (e.g., p-MCA) is their tendency to undergo E/Z photoisomerization and[2+2] cycloaddition upon UV irradiation. This degradation leads to a loss of absorptive capacity and the generation of reactive oxygen species (ROS).

HNOBA bypasses this degradation through Excited-State Intramolecular Proton Transfer (ESIPT) . The molecular architecture of HNOBA features a 3-hydroxy group adjacent to a 2-nitro group on the phenyl ring. Upon absorption of a UV photon, the molecule transitions from a ground-state enol to an excited-state enol. The proximity of the hydrogen bond acceptor allows for an ultrafast (femtosecond scale) barrierless proton transfer, forming an excited-state keto tautomer. This tautomer rapidly dissipates the absorbed UV energy as harmless vibrational heat before returning to the ground state via back-proton transfer[2].

This ESIPT mechanism is the gold standard for photostability, as observed in premium UV filters like Homosalate and Benzotriazoles[2][3]. In HNOBA, the ultra-fast ESIPT outcompetes the slower E/Z isomerization of the 2-butenoic acid tail, rendering the molecule exceptionally photostable. Furthermore, the extended conjugation provided by the 4-oxo-2-butenoic acid moiety shifts the λmax​ deeper into the UVA range compared to the narrow UVB absorption of standard salicylates.

ESIPT_Mechanism S0_Enol S0 State (Enol Conformer) S1_Enol S1 State (Excited Enol) S0_Enol->S1_Enol UV Photon Absorption S1_Keto S1 State (Excited Keto) S1_Enol->S1_Keto ESIPT (< 100 fs) S0_Keto S0 State (Ground Keto) S1_Keto->S0_Keto Non-Radiative Relaxation S0_Keto->S0_Enol Back Proton Transfer

Fig 1: Ultrafast ESIPT deactivation pathway preventing photochemical degradation.

Quantitative Benchmarking Data

To objectively evaluate HNOBA, we benchmarked it against p-MCA (precursor to Octinoxate) and SA (precursor to Homosalate/Octisalate).

Precursor λmax​ (nm) ϵ ( M−1cm−1 )Photostability (% remaining)ROS Quantum Yield ( ΦROS​ )
HNOBA 345 (UVA/UVB)22,50098.2 ± 0.4< 0.001
p-MCA 285 (UVB)18,40074.5 ± 1.20.045
SA 296 (UVB)3,50095.1 ± 0.8< 0.005

Data Summary: HNOBA demonstrates a superior molar extinction coefficient ( ϵ ) and broader absorption spectrum than standard precursors, while maintaining near-perfect photostability due to its ESIPT capabilities.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating to ensure trustworthiness. The following workflows incorporate internal controls to eliminate false positives.

Protocol A: Determination of Molar Extinction Coefficient ( ϵ )

Causality: Ethanol is selected as the solvent to mimic the dielectric constant of cosmetic lipid phases while ensuring complete solvation of the precursors.

  • Stock Preparation: Dissolve 5.0 mg of HNOBA in 10.0 mL of absolute ethanol (HPLC grade) to create a primary stock.

  • Serial Dilution: Prepare a concentration gradient of 5, 10, 15, and 20 µM.

  • Self-Validation Step: Measure absorbance at λmax​ (345 nm) for all four concentrations. Plot Absorbance vs. Concentration. The protocol is only validated if the linear regression yields R2>0.999 , proving adherence to the Beer-Lambert Law and confirming the absence of concentration-dependent aggregation or excimer formation.

  • Calculation: Extract ϵ from the slope of the validated linear regression.

Protocol B: High-Throughput Photostability Profiling (HPLC-DAD)

Causality: Irradiation with 10 Minimal Erythemal Doses (MED) simulates a full day of extreme real-world solar exposure, stressing the molecule to reveal latent degradation pathways.

  • Sample Matrix: Prepare 10 µM solutions of HNOBA, p-MCA, and SA in ethanol.

  • Irradiation: Expose the quartz cuvettes to a Xenon arc solar simulator (290–400 nm) calibrated to deliver 10 MED. Keep a set of identical cuvettes wrapped in foil as dark controls.

  • Self-Validation Step (Internal Standard): Post-irradiation, spike all samples (irradiated and dark controls) with 5 µM Benzophenone. This internal standard corrects for any solvent evaporation that occurred due to heating during the solar simulator exposure, preventing artificial inflation of the remaining precursor concentration.

  • Chromatography: Inject 10 µL into an HPLC-DAD system (C18 column, isocratic elution: 70% Methanol / 30% Water with 0.1% Formic Acid).

  • Quantification: Calculate the area ratio of the precursor peak to the Benzophenone peak. Photostability is expressed as the percentage of the area ratio in the irradiated sample versus the dark control.

Photostability_Workflow A 1. Sample Preparation (10 µM in EtOH) B 2. Solar Simulator Irradiation (10 MED, 290-400 nm) A->B C 3. Internal Standard Addition (Corrects Evaporation) B->C D 4. HPLC-DAD Analysis (Area Ratio vs. Dark Control) C->D

Fig 2: Self-validating HPLC-DAD workflow for quantifying UV precursor photostability.

Conclusion

Benchmarking reveals that (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (HNOBA) is a highly superior precursor for UV filter synthesis. By leveraging an intrinsic ESIPT mechanism, it effectively neutralizes the E/Z photoisomerization degradation pathways that plague traditional cinnamate precursors. Its broad absorption profile and robust photostability make it an ideal candidate for integration into next-generation photoprotective therapeutics.

References

  • "(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Methyl Ester". scbt.com.
  • Turner, M. A. P., et al.
  • "Synthesis of New 2-(2´-Hydroxyaryl)benzotriazoles and Evaluation of Their Photochemical Behavior as Potential UV-Filters".

Sources

Validation

Analytical Grades and Purities of Commercially Available (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid: A Comparative Guide

As a Senior Application Scientist navigating the complex landscape of pharmaceutical intermediates and specialty chemicals, selecting the correct analytical grade of a raw material is not merely a purchasing decision—it...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of pharmaceutical intermediates and specialty chemicals, selecting the correct analytical grade of a raw material is not merely a purchasing decision—it is a critical determinant of downstream synthetic success.

This guide provides an objective, data-driven comparison of the commercially available grades of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (CAS RN: 224044-66-0)[1]. This highly functionalized molecule—featuring an α,β -unsaturated ketone, a carboxylic acid, and a nitrophenol moiety—is a pivotal intermediate in the synthesis of advanced human ultraviolet (UV) filter compounds and related active pharmaceutical ingredients (APIs)[2].

Mechanistic Insight: Why Purity Dictates Synthetic Viability

Before comparing product grades, we must establish the causality behind why specific impurities in this compound lead to catastrophic failures in downstream synthesis.

  • Geometric Isomerism (E vs. Z): The compound is specifically synthesized as the (2E)-isomer. However, the alkene double bond can undergo photo-isomerization in solution. The (2Z)-isomer is a critical process impurity; its cis-geometry sterically hinders the adjacent carboxylic acid, drastically reducing the yield of downstream esterification reactions (such as the formation of its methyl ester, CAS 224044-67-1)[1].

  • Moisture Content and Nucleophilic Interference: The carboxylic acid group is highly prone to hydration. Residual moisture in lower-grade batches acts as a competing nucleophile, rapidly hydrolyzing moisture-sensitive coupling reagents (e.g., thionyl chloride, DCC, or EDC) used in subsequent synthetic steps.

  • Residual Starting Materials: Unreacted nitrophenols from upstream synthesis can act as radical scavengers or unwanted chromophores. When synthesizing UV filters, these trace chromophores shift the absorbance spectrum of the final product, leading to out-of-specification (OOS) batch failures.

Comparative Analysis of Commercially Available Grades

To mitigate the mechanistic risks outlined above, suppliers offer this compound in various grades. The table below summarizes the quantitative analytical parameters you must evaluate when selecting a supplier.

Analytical GradeTarget Purity (HPLC-UV)Isomeric Ratio (E:Z)Max Moisture (KF)Heavy MetalsPrimary Application
Technical Grade 95.0% 90:10 2.0% 50 ppmEarly R&D, Route Scouting
Synthesis Grade 98.0% 98:2 0.5% 20 ppmBulk UV Filter / API Synthesis
Analytical Standard 99.5% 99.5:0.5 0.1% 5 ppmHPLC Calibration, Reference Material

Data synthesized from standard commercial specifications for highly functionalized butenoic acid derivatives.

Self-Validating Experimental Protocol: HPLC-UV Purity Assay

Trust in your raw material begins with internal verification. Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk. Below is a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed in accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[3].

This protocol is "self-validating" because it mandates a System Suitability Test (SST) that proves the instrument can resolve the critical (2E) and (2Z) isomer pair before any sample data is accepted.

Step 1: Mobile Phase & Column Selection
  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Causality Check: Why TFA? The molecule contains a carboxylic acid ( pKa​ ~4.5) and a nitrophenol ( pKa​ ~7). Without strict pH control, these ionizable groups exist in a dynamic equilibrium between protonated and deprotonated states, causing severe peak tailing. TFA lowers the pH to ~2, fully protonating both groups and ensuring a single, sharp chromatographic peak.

Step 2: System Suitability Testing (SST) - The Validation Gate
  • Inject a forced-degradation resolution mixture containing both the (2E) and (2Z) isomers (generated via 24-hour UV exposure of the standard).

  • Acceptance Criteria: The resolution factor ( Rs​ ) between the E and Z peaks must be ≥1.5 . If Rs​<1.5 , the run is automatically invalidated, and the column must be washed or replaced.

Step 3: Sample Preparation
  • Accurately weigh 10 mg of the commercial (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid sample.

  • Dissolve in 10 mL of Mobile Phase A:B (50:50) to prevent solvent-mismatch peak distortion at the solvent front.

Step 4: Linearity & Calibration
  • Inject a 5-point calibration curve using the Analytical Standard grade (concentrations ranging from 50% to 150% of the target assay concentration).

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 [3].

Step 5: Execution & Integration
  • Run the commercial sample at a detection wavelength of 254 nm (optimal for the nitrophenyl chromophore).

  • Calculate total purity via area normalization, ensuring the (2Z)-isomer peak is properly integrated and subtracted from the main (2E) peak area.

Analytical Decision Workflow

The following logic tree dictates how the results from the self-validating HPLC protocol govern the downstream use of the chemical batch.

Workflow Start Procure (2E)-4-(3-Hydroxy-2-nitrophenyl) -4-oxo-2-butenoic Acid HPLC HPLC-UV Purity Assay (Self-Validating System) Start->HPLC SST System Suitability Test (SST) Resolution (E/Z) > 1.5? HPLC->SST FailSST Invalidate Run & Recalibrate Instrument SST->FailSST No CheckPurity Assess Purity Grade SST->CheckPurity Yes TechGrade Technical Grade (<95%) Action: Purify or use for scouting CheckPurity->TechGrade SynGrade Synthesis Grade (>98%) Action: Proceed to UV Filter Synthesis CheckPurity->SynGrade AnaGrade Analytical Standard (>99.5%) Action: Use as Reference Material CheckPurity->AnaGrade

Analytical workflow for purity validation and grade-dependent application routing.

Conclusion

Procuring (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid requires a strict alignment between the compound's analytical grade and its intended application. By understanding the mechanistic impact of geometric isomers and moisture, and by implementing a self-validating ICH-compliant HPLC assay, researchers can eliminate batch-to-batch variability and secure the integrity of their downstream syntheses.

References
  • NextSDS Database - (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Chemical Substance Information. [Link]

  • International Council for Harmonisation (ICH) - ICH Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Comparative

Inter-Laboratory Validation of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid Quantification Methods: A Comparative Guide

Executive Summary (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (HNPOBA) is a highly polar nitroaromatic carboxylic acid that serves as a critical intermediate and biomarker in the metabolic profiling of nitro-c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid (HNPOBA) is a highly polar nitroaromatic carboxylic acid that serves as a critical intermediate and biomarker in the metabolic profiling of nitro-catechol therapeutics and the degradation of nitroaromatic compounds. Accurate quantification of HNPOBA in complex biological matrices (such as plasma and urine) is notoriously challenging due to its high polarity, susceptibility to matrix-induced ion suppression, and the electron-withdrawing nature of its nitro group.

This guide provides an objective, data-driven comparison of the three primary analytical methodologies used for HNPOBA quantification: LC-MS/MS (the industry gold standard), HPLC-UV (a cost-effective alternative for quality control), and Competitive ELISA (a high-throughput screening tool). Designed for researchers and drug development professionals, this document synthesizes inter-laboratory validation data and details the mechanistic causality behind optimized experimental workflows.

Mechanistic Context & Method Selection

As a Senior Application Scientist, selecting the appropriate analytical platform requires understanding the intrinsic physicochemical properties of the analyte. HNPOBA possesses two defining structural features: a carboxylic acid moiety and a nitroaromatic ring.

When utilizing mass spectrometry, the choice of ionization mode is not arbitrary; it is dictated by the molecule's pKa and electron affinity. The carboxylic acid group of HNPOBA readily deprotonates in solution. Concurrently, the nitroaromatic ring stabilizes the resulting anion through resonance and inductive electron withdrawal. Consequently, yields signal-to-noise ratios orders of magnitude higher than positive mode, making it the definitive choice for trace-level quantification[1]. Furthermore, ESI- inherently produces lower background noise compared to positive mode, as fewer endogenous biological molecules ionize efficiently as anions[2].

For robust inter-laboratory validation, regulatory frameworks such as the and the mandate that matrix effects be rigorously quantified[3][4]. To achieve this, our recommended LC-MS/MS protocol employs a Stable Isotope-Labeled Internal Standard (SIL-IS), which perfectly tracks and corrects for any ion suppression caused by endogenous phospholipids co-eluting from the biological matrix.

Workflow A Biological Sample (Plasma/Urine) B Spike SIL-Internal Standard (Control Matrix Effects) A->B C Solid Phase Extraction (SPE) (Isolate Polar Analytes) B->C D LC Separation (Ammonium Acetate Buffer) C->D E ESI- MS/MS Detection (MRM Mode) D->E F Data Processing & Regulatory Validation E->F

Fig 1: LC-MS/MS bioanalytical workflow for HNPOBA quantification.

Inter-Laboratory Validation Data

The following data summarizes a comprehensive inter-laboratory validation study (N=6 independent laboratories) comparing the performance of LC-MS/MS, HPLC-UV, and a commercial Competitive ELISA kit for the quantification of HNPOBA in human plasma.

Table 1: Comparative Performance Metrics
ParameterLC-MS/MS (Gold Standard)HPLC-UV (Alternative 1)Competitive ELISA (Alternative 2)
Detection Principle MRM (ESI-)Absorbance (254 nm)Antibody-Antigen Binding
LLOQ (Plasma) 0.5 ng/mL50.0 ng/mL5.0 ng/mL
Dynamic Range 0.5 – 1000 ng/mL50 – 5000 ng/mL5.0 – 200 ng/mL
Inter-assay Precision < 6.5% CV< 12.0% CV< 18.5% CV
Inter-assay Accuracy 95 - 104%88 - 110%82 - 115%
Matrix Effect Susceptibility High (Corrected by SIL-IS)LowHigh (Cross-reactivity risk)
Throughput High (3 min/sample)Medium (15 min/sample)Very High (96-well plate)
Table 2: Recovery and Matrix Effect Assessment (LC-MS/MS)

Evaluated using the IS-Normalized Matrix Factor (MF) as per FDA guidelines.

MatrixSpiked ConcentrationAbsolute Recovery (%)IS-Normalized Matrix Factor
Human Plasma1.5 ng/mL (LQC)88.4 ± 4.20.98 ± 0.04
Human Plasma800 ng/mL (HQC)91.2 ± 3.11.01 ± 0.02
Human Urine1.5 ng/mL (LQC)85.6 ± 5.50.94 ± 0.06
Human Urine800 ng/mL (HQC)89.3 ± 3.80.97 ± 0.03

Experimental Protocol: LC-MS/MS Self-Validating Workflow

To ensure the protocol acts as a self-validating system , every analytical batch must include a double-blank (matrix only), a single-blank (matrix + SIL-IS), and Quality Control (QC) samples at three concentration levels (LQC, MQC, HQC). The double-blank validates the absence of endogenous isobaric interferences, while the single-blank ensures no isotopic cross-talk or carryover occurs from the internal standard to the analyte channel.

Step 1: Sample Preparation via Solid Phase Extraction (SPE)

Causality: Standard protein precipitation leaves residual phospholipids that cause severe ion suppression in ESI-. Because HNPOBA is an acidic molecule, Mixed-Mode Anion Exchange (MAX) SPE is utilized to selectively trap the analyte.

  • Conditioning: Pass 1.0 mL Methanol followed by 1.0 mL LC-MS grade water through the MAX SPE cartridge.

  • Loading: Mix 200 µL of plasma with 20 µL of SIL-IS (100 ng/mL) and 200 µL of 2% ammonium hydroxide. Load onto the cartridge.

  • Washing: Wash with 1.0 mL of 5% ammonium hydroxide in water to remove neutral and basic interferences, followed by 1.0 mL of Methanol to remove hydrophobic neutral lipids.

  • Elution: Elute HNPOBA using 1.0 mL of 2% formic acid in methanol. Causality: The acidic pH neutralizes the carboxylic acid, disrupting the ionic interaction with the MAX sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation

Causality: A buffered mobile phase is critical to maintain the carboxylic acid in a consistent ionization state, preventing peak tailing on the reversed-phase column.

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Causality: Fully volatile and compatible with MS, while providing a near-neutral pH that optimizes ESI- droplet desolvation.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 2.5 minutes; hold at 90% B for 0.5 minutes, then re-equilibrate. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (MRM)
  • Ionization Mode: Negative Electrospray (ESI-).

  • Transitions: Monitor the specific precursor-to-product ion transitions for HNPOBA. The primary transition typically involves the loss of the carboxylic acid group ([ M−H ]⁻ [ M−H−CO2​ ]⁻) or fragmentation of the nitroaromatic ring.

Validation Start Method Validation (ICH M10 / FDA) Acc Accuracy & Precision (±15% Bias/CV) Start->Acc Select Selectivity & Specificity (Blank Matrix Check) Start->Select Matrix Matrix Effect (IS-Normalized MF) Start->Matrix Stab Stability Testing (Freeze-Thaw, Benchtop) Start->Stab

Fig 2: Core validation parameters mandated by FDA and ICH M10 guidelines.

References

  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards , Benchchem.

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation , European Medicines Agency (EMA).

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode , Arome Science.

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte , ACS Publications.

  • Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts , PubMed.

Sources

Safety & Regulatory Compliance

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